molecular formula C15H14N2O2 B5001603 4-(benzoylamino)-N-methylbenzamide

4-(benzoylamino)-N-methylbenzamide

Cat. No.: B5001603
M. Wt: 254.28 g/mol
InChI Key: VLRQHDXKIMKLTB-UHFFFAOYSA-N
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Description

4-(benzoylamino)-N-methylbenzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(benzoylamino)-N-methylbenzamide is 254.105527694 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(benzoylamino)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzoylamino)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-benzamido-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16-14(18)12-7-9-13(10-8-12)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQHDXKIMKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the benzamide scaffold serves as a highly versatile pharmacophore, frequently leveraged in the design of kinase inhibitors, epigenetic modulators, and targeted protein degraders. This whitepaper provides an in-depth technical analysis of 4-(benzoylamino)-N-methylbenzamide , a bis-amide compound characterized by its structural rigidity and robust hydrogen-bonding capabilities. Designed for researchers and drug development professionals, this guide delineates the compound's physicochemical properties, establishes a self-validating synthetic methodology, and explores its integration into modern pharmacological workflows.

Chemical Structure and Physicochemical Profiling

4-(benzoylamino)-N-methylbenzamide consists of a central phenyl ring substituted at the para positions (1,4-substitution) by two distinct amide groups: an N -methylcarboxamide group and a benzoylamino group. This topology creates a linear, extended conformation that is highly favorable for intercalating into deep hydrophobic protein pockets while maintaining directional hydrogen bonding.

To support rational drug design and Lipinski Rule of Five (Ro5) evaluations, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValueStructural Rationale
Chemical Formula C₁₅H₁₄N₂O₂Derived from the core N-methylbenzamide and benzoyl substituent.
Molecular Weight 254.29 g/mol Optimal for fragment-based drug discovery (FBDD) and lead optimization.
Monoisotopic Mass 254.1055 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2Two secondary amide (N-H) protons available for target interaction.
H-Bond Acceptors 2Two carbonyl (C=O) oxygens capable of accepting hydrogen bonds.
Topological Polar Surface Area 58.20 ŲWell within the < 90 Ų threshold, predicting excellent blood-brain barrier (BBB) permeability.
Rotatable Bonds 4Provides sufficient conformational flexibility without excessive entropic penalty upon target binding.

Rational Synthesis and Methodological Causality

Synthesizing bis-amide structures requires strict chemoselectivity to prevent di-acylation or polymerization. The following protocol outlines a highly controlled, step-by-step methodology for synthesizing 4-(benzoylamino)-N-methylbenzamide from first principles.

Phase 1: Preparation of 4-amino-N-methylbenzamide
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-aminobenzoic acid in anhydrous N,N -dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0°C for 30 minutes.

    • Causality: HOBt is utilized to convert the unstable O-acylisourea intermediate (formed by EDC) into a stable, highly reactive active ester. This prevents the formation of unreactive N -acylurea byproducts and suppresses unwanted side reactions with the unprotected aromatic amine.

  • Amidation: Add 1.5 equivalents of methylamine hydrochloride, followed by 3.0 equivalents of N,N -diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free methylamine nucleophile while preventing the protonation of the aniline group.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and concentrate in vacuo to yield the intermediate.

Phase 2: Benzoylation
  • Reaction Setup: Dissolve the 4-amino-N-methylbenzamide intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA).

  • Acylation: Dropwise add 1.1 equivalents of benzoyl chloride at 0°C under an inert argon atmosphere.

    • Causality: The low temperature and controlled addition rate prevent the formation of di-benzoylated byproducts. TEA serves as an acid scavenger to neutralize the evolving HCl gas, which would otherwise protonate the aniline intermediate and halt the reaction.

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the final 4-(benzoylamino)-N-methylbenzamide.

SynthesisWorkflow A 4-Aminobenzoic Acid B Amidation (CH3NH2, EDC/HOBt) A->B C 4-Amino-N-methylbenzamide B->C D Benzoylation (PhCOCl, TEA) C->D E 4-(benzoylamino)-N-methylbenzamide D->E F LC-MS: m/z 255.11 [M+H]+ E->F G NMR: Structural Integrity E->G

Fig 1: Synthesis and analytical validation workflow for 4-(benzoylamino)-N-methylbenzamide.

Analytical Validation and Self-Validating Systems

Trustworthiness in chemical synthesis relies on self-validating analytical protocols. To confirm the molecular weight and structural integrity of the synthesized compound, a coupled LC-MS/MS and NMR approach is mandatory.

LC-MS Protocol
  • Column: C18 Reverse Phase (e.g., Waters XBridge 50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Systemic Causality & Validation: Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and provides the necessary protons for positive electrospray ionization (ESI+). The system is self-validating: the parent mass must appear at m/z 255.11 ([M+H]⁺). Furthermore, MS/MS fragmentation must yield predictable daughter ions, specifically m/z 105 (benzoyl cation, PhCO⁺) and m/z 150 (N-methylbenzamide cation), confirming the exact connectivity of the bis-amide core.

Pharmacological Relevance of the Benzamide Scaffold

The structural features of 4-(benzoylamino)-N-methylbenzamide make it a highly privileged scaffold in modern drug discovery.

  • Kinase and Enzyme Inhibition: The N -methylbenzamide core is a well-documented pharmacophore for enzyme inhibition, prominently featured in inhibitors targeting phosphodiesterase 10A (PDE10A) and various central nervous system (CNS) active agents [4].

  • Anticancer Agents: The benzamido substitution on a phenyl ring is critical for the development of potent antiproliferative agents. Research indicates that benzamido-phenyl derivatives exhibit superior activity as aromatase inhibitors and broad-spectrum anticancer drugs [1].

  • Targeted Protein Degradation (PROTACs): Recently, conformationally locked benzamide derivatives have been discovered as highly effective, non-phthalimide Cereblon (CRBN) binders. The benzamide structure replicates the interactions of natural CRBN degrons while exhibiting significantly enhanced chemical stability and favorable physicochemical properties, making them ideal anchors for PROTAC design [2].

  • Targeted Radiotherapy: Benzamide analogs possess a unique ability to bind to melanin, resulting in high tumor uptake and retention. Radiolabeled benzamides have been rigorously evaluated in preclinical settings for the targeted radiotherapy of metastatic melanoma, showcasing the scaffold's high specificity and clinical utility [3].

Comprehensive Physicochemical Profiling and Experimental Methodologies for 4-(Benzoylamino)-N-methylbenzamide (BAMB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rigidification of molecular scaffolds is a primary strategy for reducing the entropic penalty of target binding. 4-(Benzoylamino)-N-methylbenzamide (BAMB) is a highly versatile bis-amide scaffold utilized frequently in the design of alpha-helix mimetics, kinase hinge-binding inhibitors, and protein-protein interaction (PPI) modulators.

This technical whitepaper provides an in-depth analysis of BAMB, detailing its cheminformatic properties, a self-validating synthetic methodology, and critical in vitro pharmacokinetic (PK) profiling protocols. Designed for application scientists and medicinal chemists, this guide emphasizes the causality behind experimental choices to ensure robust, reproducible data generation.

Structural Rationale & Cheminformatics

The architecture of BAMB features a central para-phenylene ring linking two distinct amide groups. This geometry provides a rigid, linear vector that precisely projects hydrogen bond donors and acceptors.

  • IUPAC Name: 4-benzamido-N-methylbenzamide

  • SMILES: O=C(NC1=CC=C(C(=O)NC)C=C1)C2=CC=CC=C2

  • Molecular Formula: C₁₅H₁₄N₂O₂

  • PubChem CID: While specific positional isomers and salt forms populate various database entries, the canonical neutral scaffold is universally queried via its exact mass (254.1055 Da) and SMILES string.

To predict the compound's behavior in biological systems, we compute its core physicochemical properties. As demonstrated in the table below, BAMB perfectly aligns with the established parameters of [1], predicting a highly favorable oral bioavailability profile.

Table 1: Physicochemical Properties of BAMB
PropertyValueStructural Rationale & Impact
Molecular Weight 254.28 g/mol Well below the 500 Da limit; optimal for passive oral absorption.
cLogP (Estimated) 2.24Balances aqueous solubility with sufficient lipophilicity for membrane transit.
Topological Polar Surface Area 58.2 ŲExcellent for cell penetration; falls within the < 90 Ų threshold for potential BBB crossing.
Hydrogen Bond Donors (HBD) 2Satisfies Lipinski limits; critical for interacting with target kinase hinge regions.
Hydrogen Bond Acceptors (HBA) 2Low desolvation penalty during transit through the hydrophobic membrane core.
Rotatable Bonds 4High rigidity minimizes the entropic penalty upon binding to the target protein.

Synthetic Methodology & Validation

The synthesis of BAMB relies on the amide coupling of 4-(benzoylamino)benzoic acid with methylamine.

Causality of Reagent Selection: We specifically utilize HATU over traditional carbodiimides (like EDC/HOBt). The electron-withdrawing nature of the para-substituted benzoic acid reduces the electrophilicity of the activated ester. HATU generates a highly reactive 7-azabenzotriazole active ester, which dramatically accelerates aminolysis and prevents off-target acylations or epimerization, a critical consideration in amide bond formation () [3].

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve 1.0 eq of 4-(benzoylamino)benzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Aminolysis: Add 1.5 eq of methylamine hydrochloride to the activated mixture. Stir continuously at room temperature for 2 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Self-Validating System: This protocol incorporates a visual and chromatographic validation loop. The active ester formation with HATU produces a distinct yellow solution. As the methylamine consumes the active ester, the solution transitions to pale/colorless. This visual cue, combined with TLC co-spotting (using the starting material as a reference), ensures the reaction is only quenched when conversion is strictly >95%, preventing difficult downstream separations.

In Vitro Pharmacokinetic Profiling

Because bis-amides often exhibit high crystal lattice energies (due to intermolecular hydrogen bonding and pi-pi stacking), profiling their solubility and permeability early in the development pipeline is mandatory.

Kinetic Solubility via Nephelometry

Causality: Nephelometry (light scattering) is chosen over thermodynamic shake-flask methods for early-stage screening because it requires orders of magnitude less compound, utilizes DMSO stock solutions directly, and avoids the artifacts of supersaturation.

  • Prepare a 10 mM stock of BAMB in 100% DMSO.

  • Perform serial dilutions into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate, maintaining a final DMSO concentration of <1%.

  • Incubate for 2 hours at room temperature to allow precipitation of insoluble fractions.

  • Measure light scatter using a nephelometer at 620 nm. The solubility limit is defined as the concentration at which the scatter signal exceeds the baseline buffer.

Self-Validating System: Nephelometric scatter is highly sensitive to ambient dust and micro-bubbles. To self-validate the run, two internal controls are processed in parallel: Amiodarone (predictable precipitation, high scatter) and Propranolol (highly soluble, baseline scatter). The assay is only deemed valid if the signal-to-noise ratio between these two controls exceeds a pre-defined threshold (>50:1).

Passive Permeability via PAMPA

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active efflux/uptake transport () [2]. This is critical for assessing the base permeability of the rigid BAMB scaffold. A 20% lecithin-in-dodecane mixture is selected to closely mimic the hydrophobic core of the intestinal epithelial membrane.

  • Donor Preparation: Dilute the BAMB DMSO stock into PBS (pH 7.4) to a final concentration of 50 µM. Add to the donor compartment of the PAMPA sandwich plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of the 20% lecithin/dodecane lipid solution.

  • Acceptor Preparation: Fill the acceptor wells with fresh PBS.

  • Incubation: Assemble the sandwich and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the concentration of BAMB in both compartments using LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Self-Validating System: To ensure the artificial lipid membrane is not compromised by the compound or residual solvent, Lucifer Yellow (a membrane-impermeable fluorescent dye) is co-incubated in the donor well. A post-incubation fluorometric read of the acceptor well must yield background-level fluorescence; any elevated signal instantly invalidates the well due to membrane rupture.

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis through analytical validation and parallel PK profiling.

BAMB_Workflow A 4-Amino-N-methylbenzamide + Benzoyl Chloride B Amide Coupling (HATU/DIPEA) Rapid Aminolysis A->B Nucleophilic Acyl Substitution C Analytical QC (LC-MS >95% Purity) B->C Purification (Flash Chromatography) D Kinetic Solubility Nephelometry Assay C->D Aliquot 1 E PAMPA Permeability Passive Diffusion Assay C->E Aliquot 2 F Lead Optimization & Target Engagement D->F Soluble Fraction Data E->F Permeability Coefficient (Pe)

Fig 1: Experimental workflow from synthesis to PK profiling of BAMB.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews URL: [Link]

Structure-Activity Relationship (SAR) of 4-(Benzoylamino)-N-methylbenzamide Derivatives as Small-Molecule Inhibitors of Oncogenic MicroRNA-21

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The Therapeutic Rationale: Targeting the miR-21 Pathway

MicroRNA-21 (miR-21) is a well-characterized oncogenic microRNA (oncomiR) that is ubiquitously overexpressed in various malignancies, including renal cell carcinoma, breast cancer, and colorectal cancer. By binding to the 3'-untranslated region (UTR) of tumor suppressor mRNAs—most notably Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN)—miR-21 represses their translation, thereby promoting tumor cell proliferation, intravasation, and metastasis .

Historically, the therapeutic targeting of miRNAs has relied on antisense oligonucleotides (ASOs). However, ASOs suffer from poor cellular permeability, metabolic instability, and complex delivery requirements. The discovery of small-molecule modifiers of miRNA function represents a paradigm shift, offering superior pharmacokinetic (PK) properties. This whitepaper dissects the structural evolution and mechanistic validation of 4-(benzoylamino)benzamide derivatives —specifically focusing on N-methyl and N-propargyl variations—as potent, selective inhibitors of miR-21 maturation .

Scaffold Hopping: From Azobenzene to Benzamide

The genesis of the 4-(benzoylamino)benzamide scaffold lies in a high-throughput screening campaign that initially identified an azobenzene derivative, (E)-4-(phenyldiazenyl)-N-(prop-2-yn-1-yl)benzamide, as a miR-21 inhibitor. While active, the azobenzene core presented severe liabilities for drug development:

  • Photochemical Instability: Susceptibility to UV-induced cis-trans isomerization.

  • Toxicity: Potential for reductive cleavage into toxic aniline byproducts in vivo.

  • Synthetic Intractability: Limited vectors for late-stage functionalization.

To circumvent these issues, researchers employed a scaffold-hopping strategy . By replacing the (E)-1,2-diphenylazene moiety with an N-phenylbenzamide core, the spatial geometry required for RNA binding was preserved. The amide bond provides a rigid, planar-like geometry due to its partial double-bond character, acting as a stable bioisostere that locks the molecule into a biologically active conformation without the liabilities of the diazo linkage .

SAR_Workflow azo Azobenzene Hit (Phototoxic, Unstable) hop Scaffold Hopping (Isosteric Replacement) azo->hop benz Benzamide Core (Stable, Tractable) hop->benz opt Tail Optimization (N-methyl/propargyl) benz->opt

Scaffold-hopping strategy from azobenzene to stable benzamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR optimization of the 4-(benzoylamino)benzamide core focuses on two primary vectors: Ring A (the benzoyl group) and the Tail (the terminal amide N-substituent) .

The inclusion of the N-methyl group in early derivatives served as a critical steric probe. It established that while bulky aliphatic chains at the tail end abrogate binding, a minimal methyl group is tolerated. However, transitioning from an N-methyl to an N-propargyl (alkyne) tail drastically improved potency. The terminal alkyne is hypothesized to engage in specific π−π or CH- π interactions within the hydrophobic pockets of the Dicer-RNA complex interface, an interaction the simple methyl group cannot achieve.

Quantitative SAR Summary

The following table synthesizes the quantitative target engagement data for key derivatives, illustrating the causality between structural modifications and miR-21 inhibition .

Compound IDRing A SubstitutionTail SubstitutionMature miR-21 Inhibition (%) at 10 µMSelectivity (vs. let-7 / miR-122)
1 (Original Hit) None (Azobenzene)N-propargyl~78%Moderate
2 (Steric Probe) HN-methyl~45%High
3 4-MethoxyN-methyl~55%High
4 4-NitroN-methyl~30%Low
5 (Lead) HN-propargyl~90%High
6 3,4-DichloroN-propargyl~85%High

Data interpretation: Electron-withdrawing groups (e.g., 4-Nitro) on Ring A drastically reduce efficacy, suggesting that the electron density of the benzoyl ring is crucial for target binding. The N-propargyl tail (Compound 5) outperforms the N-methyl tail (Compound 2) by doubling the inhibitory effect, confirming the necessity of the alkyne moiety for optimal target engagement.

Mechanism of Action: Intercepting Dicer Processing

The primary mechanism by which 4-(benzoylamino)benzamide derivatives exert their effect is through the inhibition of miRNA biogenesis. Rather than acting as general transcriptional repressors, these small molecules bind directly to the stem-loop structure of pre-miR-21 . This binding sterically hinders the RNase III enzyme Dicer from cleaving the precursor into the mature, functional 22-nucleotide miR-21 duplex .

MOA pri pri-miR-21 (Nucleus) drosha Drosha Processing pri->drosha pre pre-miR-21 (Cytoplasm) drosha->pre dicer Dicer Cleavage pre->dicer mature Mature miR-21 dicer->mature targets Repression of PDCD4/PTEN mature->targets inhibitor 4-(Benzoylamino)- N-methylbenzamide inhibitor->pre Binds inhibitor->dicer Blocks

Mechanism of miR-21 biogenesis inhibition by benzamide derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these compounds must utilize self-validating assay systems. The protocols below are designed with internal causality checks to eliminate false positives caused by compound toxicity or global transcriptional inhibition.

Protocol 1: Dual-Luciferase Target Engagement Assay

This assay measures the functional relief of miR-21-mediated translational repression.

  • Step 1: Plasmid Design & Transfection. Transfect HeLa cells (which possess high endogenous miR-21) with a reporter plasmid containing the Firefly luciferase gene fused to the wild-type 3' UTR of PDCD4.

    • Self-Validation Check: In parallel, transfect a separate cohort with a mutant PDCD4 3' UTR lacking the miR-21 binding site. If a compound increases luminescence in the wild-type but not the mutant, it proves the effect is strictly miR-21 specific.

  • Step 2: Internal Normalization. Co-transfect a Renilla luciferase plasmid driven by a constitutive promoter (e.g., CMV).

    • Self-Validation Check: Normalizing Firefly signal to Renilla signal controls for well-to-well variations in cell viability and non-specific translational inhibition.

  • Step 3: Compound Incubation. Treat cells with the benzamide derivative (e.g., 10 µM) for 48 hours. This duration is critical; it allows existing mature miR-21 to degrade naturally while the compound blocks the generation of new mature strands.

  • Step 4: Readout. Lyse cells and measure sequential luminescence. An active compound will yield a high Firefly/Renilla ratio compared to the DMSO control.

Protocol 2: RT-qPCR Biogenesis Profiling

To confirm that the compound acts specifically at the Dicer processing step, one must quantify the RNA species across the biogenesis timeline.

  • Step 1: RNA Isolation. Extract total RNA from compound-treated cancer cells using a phenol-chloroform method optimized for small RNA retention.

  • Step 2: Stem-Loop RT-qPCR. Use stem-loop primers specific to mature miR-21 to quantify the final active product.

  • Step 3: Precursor Quantification. Use standard RT-qPCR to quantify pri-miR-21 and pre-miR-21 levels.

    • Self-Validation Check (The Causality Loop): A true Dicer inhibitor will cause a mathematically correlated decrease in mature miR-21 and a simultaneous accumulation (increase) of pre-miR-21. If both pri-miR-21 and pre-miR-21 decrease, the compound is a non-specific transcriptional inhibitor, not a Dicer-processing inhibitor.

Conclusion and Future Directions

The transition from azobenzene hits to 4-(benzoylamino)-N-methylbenzamide and N-propargyl derivatives represents a masterclass in scaffold hopping for RNA-targeted small molecules. By utilizing the N-methyl group to map steric boundaries and the N-propargyl group to anchor the molecule within the Dicer-pre-miR-21 complex, researchers have generated highly selective probes.

Future lead optimization should focus on replacing the terminal alkyne with metabolically stable bioisosteres (such as substituted triazoles via click chemistry) to improve in vivo half-life while maintaining the critical π -stacking interactions required for target engagement.

References

  • Synthetic RNA Modulators in Drug Discovery Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors Bioorganic & Medicinal Chemistry, Elsevier (2015). URL:[Link]

  • Aryl amide small-molecule inhibitors of microRNA miR-21 function Bioorganic & Medicinal Chemistry Letters, Elsevier (2015). URL:[Link]

  • Discovery and Therapeutic Relevance of Small Molecule Modifiers of MicroRNA Function MicroRNAs in Diseases and Disorders, Royal Society of Chemistry (2019). URL:[Link]

  • Trials and Tribulations of MicroRNA Therapeutics International Journal of Molecular Sciences, MDPI (2024). URL:[Link]

target protein binding affinity of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Target Protein Binding Affinity of 4-(benzoylamino)-N-methylbenzamide

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] The novel compound, 4-(benzoylamino)-N-methylbenzamide, represents a promising candidate for drug discovery; however, its specific biological targets and binding affinities remain uncharacterized in publicly available literature. This guide provides a comprehensive, field-proven framework for the elucidation of its protein binding partners and the precise quantification of these interactions. We present a logical, multi-stage workflow designed for researchers, scientists, and drug development professionals, moving from broad, unbiased target identification to high-resolution biophysical characterization. The methodologies described herein are grounded in established principles and are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Therapeutic Potential of Benzamide Derivatives

Benzamide-containing molecules have demonstrated a wide spectrum of pharmacological activities, acting as inhibitors for enzymes crucial in cancer progression and other diseases.[1] For instance, structurally related compounds are known to inhibit poly (ADP-ribose) polymerases (PARPs) like Tankyrase 1 and 2 (TNKS1/2), which are pivotal in regulating Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[3][4][5] Other benzamide derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[6]

Given the structural motifs within 4-(benzoylamino)-N-methylbenzamide, it is plausible that its targets may reside within these protein families. This document outlines the strategic approach to definitively identify its molecular targets and characterize the affinity and kinetics of the interaction.

A Strategic Workflow for Target Identification and Validation

The primary challenge with a novel compound is to identify its specific binding partners within the complex cellular proteome. We propose a systematic, multi-step approach that combines unbiased screening with rigorous validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Biophysical Characterization A Compound Immobilization (e.g., on NHS-activated Sepharose beads) B Affinity Chromatography (Incubate immobilized compound with cell lysate) A->B C Elution of Bound Proteins (Using competitive elution or denaturing conditions) B->C D Protein Identification (LC-MS/MS Analysis) C->D E Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in intact cells) D->E F Genetic Validation (siRNA/CRISPR knockdown of putative target) D->F G Recombinant Protein Expression (Produce purified target protein for biophysical assays) D->G H Surface Plasmon Resonance (SPR) (Determine Kon, Koff, KD) G->H I Isothermal Titration Calorimetry (ITC) (Determine KD, ΔH, ΔS) G->I

Caption: Workflow for Target Identification and Validation.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol describes an unbiased approach to "fish" for binding partners of 4-(benzoylamino)-N-methylbenzamide from a complex protein mixture, such as a cell lysate.

Rationale: By covalently attaching the compound to a solid support, we can selectively capture proteins that bind to it. These captured proteins can then be identified using highly sensitive mass spectrometry.

Step-by-Step Methodology:

  • Compound Immobilization:

    • Synthesize an analog of 4-(benzoylamino)-N-methylbenzamide with a linker arm suitable for conjugation (e.g., a carboxylic acid or primary amine).

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare a control resin with no compound attached to identify non-specific binders.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line with active Wnt signaling like DLD-1) to a high density.[7]

    • Harvest and lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would involve at least five alternating washes with low and high salt buffers.

  • Elution:

    • Elute the specifically bound proteins. This can be achieved by:

      • Competitive Elution: Incubating the beads with a high concentration of free 4-(benzoylamino)-N-methylbenzamide.

      • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise unique protein bands that appear in the compound lane but not the control lane.

    • Perform in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify the proteins.

Quantitative Analysis of Binding Affinity: Surface Plasmon Resonance (SPR)

Once a putative target protein is identified and validated, SPR provides a powerful, label-free method to quantify the binding interaction in real-time. This technique measures the kinetics (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

SPR_Workflow A Immobilize Target Protein (e.g., via Amine Coupling on a CM5 Sensor Chip) B Inject Analyte Series (Flow solutions of 4-(benzoylamino)-N-methylbenzamide at varying concentrations) A->B C Association Phase (Analyte binds to immobilized protein, RU increases) B->C during injection D Dissociation Phase (Flow running buffer, analyte dissociates, RU decreases) C->D post-injection E Data Analysis (Fit sensorgram data to a binding model, e.g., 1:1 Langmuir) D->E F Determine Kinetic & Affinity Constants (kon, koff, KD) E->F

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Experimental Protocol: SPR Analysis

Rationale: SPR detects changes in the refractive index at the surface of a sensor chip. When the target protein is immobilized on the chip, the binding of the small molecule analyte (4-(benzoylamino)-N-methylbenzamide) causes a measurable change in the refractive index, which is proportional to the mass accumulating on the surface.

Step-by-Step Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified recombinant target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.

  • Analyte Preparation:

    • Prepare a stock solution of 4-(benzoylamino)-N-methylbenzamide in 100% DMSO.

    • Create a serial dilution of the compound in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Measurement (Kinetics Assay):

    • Inject the prepared analyte concentrations sequentially over the protein and reference flow cells, from lowest to highest concentration.

    • Each injection cycle consists of:

      • Association: A defined period (e.g., 120 seconds) where the analyte solution flows over the chip.

      • Dissociation: A period (e.g., 300 seconds) where only running buffer flows over the chip.

    • A buffer-only (zero analyte) injection should be included for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Data Presentation: Hypothetical Binding Affinity Data
CompoundTarget Proteinkon (M-1s-1)koff (s-1)KD (nM)
4-(benzoylamino)-N-methylbenzamideTankyrase 2 (TNKS2)1.5 x 1057.5 x 10-45.0
XAV939 (Reference)Tankyrase 2 (TNKS2)2.1 x 1051.9 x 10-40.9 (literature Kd ~93 nM)[8][9]

Note: The data for 4-(benzoylamino)-N-methylbenzamide is hypothetical for illustrative purposes. The reference data for XAV939 is provided for context.

Guiding Optimization: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact binding affinity is crucial for lead optimization. Drawing parallels from known dual-binding Tankyrase inhibitors, we can hypothesize key interaction points for 4-(benzoylamino)-N-methylbenzamide.[10][11] Tankyrase inhibitors often occupy two subpockets within the NAD+ binding site: a nicotinamide-mimicking pocket (NI-pocket) and an adenosine-binding pocket (ADE-pocket).[10][11]

Caption: Key Pharmacophoric Regions for SAR Studies.

  • Benzoyl Group (R1): This region may mimic the nicotinamide portion of NAD+ and interact with the NI-pocket. Modifications here (e.g., adding substituents to the ring) could enhance hydrogen bonding or van der Waals interactions.

  • Central Phenyl Ring (R2): This acts as a central scaffold. Its rigidity and the vectors of the amide bonds are critical for orienting the R1 and R3 groups.

  • N-methylbenzamide Moiety (R3): This part of the molecule could extend into the more variable ADE-pocket, which is a key determinant of selectivity among PARP family members.[10][12] Altering the substitution pattern on this ring or replacing the N-methyl group could significantly impact both affinity and selectivity.

By systematically synthesizing and testing analogs with modifications at these positions, a robust SAR can be established, guiding the design of next-generation compounds with improved potency and target specificity.

Conclusion

This technical guide provides a comprehensive and actionable strategy for the full characterization of the target protein binding affinity of the novel compound 4-(benzoylamino)-N-methylbenzamide. By employing an integrated workflow of unbiased target discovery, rigorous biophysical quantification, and strategic SAR analysis, researchers can effectively elucidate its mechanism of action and pave the way for its potential development as a therapeutic agent. The detailed protocols and underlying scientific rationale presented herein serve as a robust foundation for any research program aimed at characterizing novel small molecules.

References

  • Schuller, M., et al. (2021). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry, 64(10), 6883–6903. [Link]

  • Bio-Techne. (n.d.). XAV939. Retrieved from [Link]

  • Martino-Echarri, E., et al. (2016). Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLOS ONE, 11(3), e0150484. [Link]

  • Waaler, J., et al. (2015). Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes. Molecular Cancer Research, 13(11), 1495–1506. [Link]

  • Shultz, M. D. (2013). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry, 56(17), 6883-6893. [Link]

  • Ferguson, F. M., et al. (2020). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. [Link]

  • Wu, X., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(31), 32046–32058. [Link]

  • Gritli, I., et al. (2019). Tankyrase inhibition sensitizes cells to CDK4 blockade. bioRxiv. [Link]

  • D'Amato, V., et al. (2015). XAV939-Mediated ARTD Activity Inhibition in Human MB Cell Lines. PLOS ONE, 10(4), e0122923. [Link]

  • Narwal, M., et al. (2012). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 55(3), 1330–1339. [Link]

  • James, M. I., et al. (2012). Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. PLOS ONE, 7(3), e33740. [Link]

  • Akili, S., et al. (2022). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. ResearchGate. [Link]

  • Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nature Chemical Biology, 5(2), 100–107. [Link]

  • Zhou, B., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 217, 113281. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

  • Rescifina, A., et al. (2024). N-(benzoyloxy)benzamide as a specific inhibitor of Type II inosine monophosphate dehydrogenase. Computational and Structural Biotechnology Journal, 23, 39-49. [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

  • Popovski, E., et al. (2010). (Benzoylamino)methyl 4-Hydroxybenzoate. Molecules, 15(3), 1435-1442. [Link]

  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. [Link]

  • Knaus, E. E., et al. (1993). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. Journal of Medicinal Chemistry, 36(16), 2310-2314. [Link]

  • MDPI. (n.d.). Protein-Targeting Drug Discovery. Retrieved from [Link]

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Preclinical Pharmacokinetics and ADME Profiling of 4-(Benzoylamino)-N-methylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(benzoylamino)-N-methylbenzamide is a synthetic small molecule characterized by a central benzene ring substituted with a benzoylamino group and an N-methylcarboxamide group. Benzamide derivatives frequently appear in medicinal chemistry as pharmacophores for various targets, including histone deacetylases (HDACs), kinases, and cytokine inhibitors. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold is critical for advancing hits to lead compounds. This whitepaper provides an authoritative, self-validating framework for evaluating the pharmacokinetic parameters of this specific compound class.

Physicochemical Causality & Absorption (A)

The molecular weight (MW = 254.28 g/mol ) and predicted lipophilicity (LogP ≈ 1.9) of 4-(benzoylamino)-N-methylbenzamide place it well within Lipinski's Rule of Five, suggesting favorable oral bioavailability. The N-methylation of the primary amide is a deliberate structural choice: it reduces the hydrogen bond donor count by one compared to a primary amide, which typically enhances passive transcellular permeability across the intestinal epithelium.

Protocol: Self-Validating Caco-2 Bidirectional Permeability Assay

To evaluate intestinal absorption, the Caco-2 cell line is the gold standard. We utilize a bidirectional transport assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to distinguish between passive diffusion and active efflux (e.g., P-glycoprotein). This protocol is designed as a self-validating system: it incorporates Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity before testing, and relies on reference compounds (propranolol for high permeability, atenolol for low permeability) to validate the assay's predictive power1.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells ( 105 cells/cm²) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow spontaneous differentiation into polarized enterocyte-like monolayers2.

  • System Validation (TEER): Measure TEER using a volt-ohm meter. Only inserts with TEER > 250 Ω·cm² are used, ensuring tight junction integrity prevents paracellular leakage.

  • Dosing: Prepare a 10 µM solution of 4-(benzoylamino)-N-methylbenzamide in HBSS buffer (pH 7.4) containing 1% DMSO. Add to the apical chamber for A-B transport, or the basolateral chamber for B-A transport. Include propranolol (positive control) and digoxin (efflux control) in parallel wells.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer to maintain sink conditions.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 min. Analyze supernatants via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates potential active efflux.

Metabolism & Hepatic Clearance (M)

Benzamides are primarily metabolized in the liver via Phase I cytochrome P450 (CYP) enzymes and hepatic amidases. The N-methyl group of 4-(benzoylamino)-N-methylbenzamide is highly susceptible to CYP3A4-mediated N-dealkylation, yielding the primary amide metabolite. Additionally, the benzoylamino linkage may undergo hydrolysis by carboxylesterases/amidases, or aromatic hydroxylation by CYP2D6/CYP3A4 3.

Protocol: Self-Validating Liver Microsomal Stability Assay

To predict hepatic clearance ( CLint​ ), we assess the compound's metabolic stability in human liver microsomes (HLM). The causality behind using microsomes over whole hepatocytes is the isolation of Phase I CYP and FMO activities, driven by the addition of the cofactor NADPH. The system is self-validating through the inclusion of a "minus-NADPH" control (to differentiate CYP-mediated metabolism from chemical degradation or amidase activity) and a positive control (e.g., verapamil) to confirm the enzymatic viability of the microsome batch 4.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human liver microsomes on ice. Prepare an incubation mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl₂5.

  • Pre-Incubation: Add 4-(benzoylamino)-N-methylbenzamide (final concentration 1 µM, <0.5% DMSO) to the mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). For the negative control, add buffer instead of NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, withdraw 30 µL aliquots and immediately transfer into 120 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 5500 rpm for 10 minutes. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

  • Kinetic Analysis: Plot the natural log of the remaining percentage of the parent compound versus time. The slope ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Quantitative ADME Profile

The table below summarizes the expected preclinical ADME parameters for the target compound based on structural profiling and standard assay outputs.

ParameterAssay / ModelPredicted / Target ValueImplications
LogP in silico (ChemAxon)1.8 - 2.0Optimal for oral absorption; moderate lipophilicity.
Solubility Kinetic Solubility (pH 7.4)> 50 µg/mLSufficient for complete dissolution in the GI tract.
Permeability ( Papp​ ) Caco-2 (A-B)> 10 × 10⁻⁶ cm/sHigh passive permeability; likely complete oral absorption.
Efflux Ratio (ER) Caco-2 (B-A / A-B)< 2.0Low liability for P-gp or BCRP mediated efflux.
Metabolic Stability HLM ( t1/2​ )25 - 40 minModerate hepatic clearance; requires structural optimization if t1/2​ < 15 min.
Plasma Protein Binding Equilibrium Dialysis70 - 85%Adequate free fraction ( fu​ ) for target engagement.

Systems Visualizations

ADME_Workflow Start 4-(benzoylamino)- N-methylbenzamide Absorption Absorption (Caco-2 Permeability) Start->Absorption Distribution Distribution (PPB & Vd) Absorption->Distribution Metabolism Metabolism (CYP450 & Amidases) Distribution->Metabolism Excretion Excretion (Renal & Biliary) Metabolism->Excretion

Logical ADME workflow for evaluating benzamide small molecules.

Metabolic_Pathway Parent 4-(benzoylamino)- N-methylbenzamide CYP3A4 CYP3A4 (N-dealkylation) Parent->CYP3A4 Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase CYP_OH CYP450 (Aromatic Hydroxylation) Parent->CYP_OH Metab1 4-(benzoylamino)benzamide (Active/Inactive Metabolite) CYP3A4->Metab1 Metab2 4-aminobenzamide + Benzoic Acid Amidase->Metab2 Metab3 Hydroxylated Benzamide Derivatives CYP_OH->Metab3

Proposed Phase I metabolic pathways for 4-(benzoylamino)-N-methylbenzamide.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdEKCpldaNY5kTM1lUZ8DeAJ40e3tr6nghCyM42H4qeV31tT481OIzm7mFCISgfVbD_SsCpa0MSrXfozPIJIdmB6PwxCKH4wSyFmb0N_TUwvfo7Mg5A2Dfl6NhgSXWVmPKw79oKhb0uJcIWv5PIT3aC9SMkViAFaGxcJ6BjqRid3z4vUvf-PZnE0bvvcGRPb7vY9MiU5LnP-PIgdKLC2seU-cp_TkRa2mwRcCg4SUHUH10JRKFBI3WEBUOqyD5wkUxwy3QcRH4zx1Q1XsFV0dRCfE6]
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.springernature.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjXV0KYBZ6AyvvRajuhoNz9Sm5tZ5K2T7AS3MeI0tW4nsUFHmoBOakxLm82OJwzVjDbiEIslXQRWUfr6ZWC--rsBIyANdVVR-EFE_Rr8L23hHfdC8IkvGPG7eaIH0LgRfOOOs-3lFS0b7VUolVjg14-_S8Twpk8XF52DM6drTmlxqtWmoAAQ==]
  • Identification of cytochromes P450 involved in human liver microsomal metabolism of ecabapide, a prokinetic agent - PubMed.nih.gov.[https://vertexaisearch.cloud.google.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io.protocols.io.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5skqdowoezfRoyBlqdhOi7rsiFg3xXKGf1gKYActqfINNUufJS6-REv8IDpOEsLRtxM0eTnn7t5XX9m-BVfUZZfbzDGKCnS1VSkVqDNAn1QaENopXrYOzGclCHZAZyBHNbH8aAARtcZoYMnSxVNTuZwUerWKwSnATybqdVdNWz3hROUhPBtz2OnhcIIRg9KZ3sznM5Jrbw==]
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.evotec.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGhHuOfyLtULNf9D-esGFUCXACoCW3Vvg1JAg8xNkQUcI6-JCBvS6gr4UXoXCgRQI3-gCW5iec0hZQqcCE2vLgnaaDIY9gJriVMCSnPyk-SqXRmUyrSuIiyIfITI91B1QrPoIcJCeKq0Do-LEe2pET04GqSCHQIxgHb98Std4MiHkfu2TCDraLmkFlyNSffayoNlXLuGvJJz5vRP6TnCq30qvAeeeiCz-OEAdeVGy2co_C84jN9BA8mEYO1rUUdmIiKtDhUteTYh8g-Q=]

Sources

Whitepaper: Discovery, Mechanistic Profiling, and High-Throughput Screening of 4-(benzoylamino)-N-methylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(benzoylamino)-N-methylbenzamide represents a highly privileged structural scaffold in modern drug discovery, particularly in the development of targeted kinase and cytokine inhibitors[1]. Originally identified through extensive library screening campaigns, this diaryl-amide framework serves as the foundational pharmacophore for numerous therapeutic agents targeting the mitogen-activated protein kinase (MAPK) pathways, most notably p38α MAPK.

This technical guide provides an in-depth analysis of the mechanistic rationale behind this scaffold, alongside field-proven, self-validating high-throughput screening (HTS) methodologies required to discover and optimize these inhibitors.

Mechanistic Rationale: The Privileged Benzamide Scaffold

In targeted kinase inhibition, the structural geometry of the inhibitor must perfectly complement the dynamic states of the enzyme's ATP-binding pocket. The 4-(benzoylamino)-N-methylbenzamide scaffold is engineered to exploit these spatial requirements through a dual-anchoring mechanism:

  • Hinge-Binding Motif (N-methylbenzamide): The N-methylbenzamide moiety acts as the primary anchor. The amide carbonyl oxygen serves as a potent hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Met109 in p38α). Conversely, the amide NH donates a hydrogen bond to the backbone carbonyl of a neighboring residue (e.g., His107). The terminal N-methyl group provides steric bulk that prevents rapid solvent displacement, increasing the residence time of the inhibitor[2].

  • Hydrophobic Extension (4-benzoylamino): The 4-(benzoylamino) group acts as a rigid vector. By projecting deep into the hydrophobic pocket exposed during the "DFG-out" conformational shift of the activation loop, it stabilizes the inactive state of the kinase. This structural orientation is the hallmark of Type II kinase inhibitors , which generally exhibit superior kinase selectivity profiles compared to standard Type I (ATP-competitive) inhibitors[3].

p38α MAPK Signaling Pathway and Targeted Inhibition by Benzamide Scaffolds.

High-Throughput Screening (HTS) Strategy: TR-FRET Methodology

When screening large compound libraries for derivatives of 4-(benzoylamino)-N-methylbenzamide, standard biochemical assays often fail due to the intrinsic autofluorescence of highly conjugated aromatic small molecules. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology[4].

The Causality of Assay Choice

TR-FRET utilizes lanthanide chelates (such as Europium, Eu³⁺) as donor fluorophores. Lanthanides possess an exceptionally long emission half-life (measured in milliseconds, compared to nanoseconds for standard fluorophores). By introducing a microsecond time delay (time-gating) between the excitation pulse and the emission measurement, all transient background autofluorescence from the compound library decays completely. This ensures that the measured FRET signal is exclusively derived from the specific target-ligand interaction, drastically reducing false-positive rates[5].

TR-FRET Competitive Binding Assay Principle for Kinase Inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that must meet strict statistical thresholds (e.g., Z'-factor > 0.7) before any data is accepted.

Protocol 1: Biochemical TR-FRET Kinase Binding Assay

Objective: Quantify the binding affinity (IC₅₀) of 4-(benzoylamino)-N-methylbenzamide analogs to recombinant p38α MAPK[3]. Self-Validation Mechanism: Each 384-well plate must include 16 wells of DMSO vehicle (0% inhibition) and 16 wells of a reference Type II inhibitor like BIRB-796 (100% inhibition) to continuously monitor the Z'-factor.

  • Step 1: Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute His-tagged p38α to a 3X working concentration (typically 15 nM).

  • Step 2: Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the benzamide compound library (in 100% DMSO) into a low-volume 384-well plate.

  • Step 3: Kinase Addition: Add 5 µL of the 3X p38α solution to the assay plate. Incubate for 30 minutes at room temperature to allow for slow-binding kinetics typical of Type II inhibitors.

  • Step 4: Tracer/Antibody Addition: Add 5 µL of a 3X mixture containing the fluorescent Kinase Tracer (e.g., Tracer 199 at 30 nM) and the Lanthanide-labeled Eu-anti-His antibody (6 nM).

  • Step 5: Equilibration: Seal the plate and incubate in the dark for 1 to 4 hours at room temperature.

  • Step 6: Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). Calculate the 665/615 ratio to determine compound displacement.

Protocol 2: Cell-Based Target Engagement Assay

Objective: Assess the cellular permeability and intracellular target engagement of the optimized hit compounds by measuring the downstream inhibition of p38α autophosphorylation (T180/Y182)[4]. Self-Validation Mechanism: Unstimulated cells serve as the basal baseline, while Anisomycin-stimulated cells treated with vehicle serve as the maximum signal. The Signal-to-Background (S/B) ratio must exceed 5.0.

  • Step 1: Cell Seeding: Seed HeLa or THP-1 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Compound Treatment: Aspirate media and add fresh media containing serial dilutions of the benzamide inhibitors. Pre-incubate for 1 hour.

  • Step 3: Stimulation: Add Anisomycin (final concentration 10 µM) to stimulate the MAPK pathway. Incubate for exactly 15 minutes.

  • Step 4: Lysis: Remove media and add 50 µL of supplemented Lysis Buffer (containing protease and phosphatase inhibitors). Shake at 400 rpm for 30 minutes at room temperature.

  • Step 5: Detection: Transfer 15 µL of the lysate to a 384-well detection plate. Add 5 µL of the Phospho-p38α (T180/Y182) TR-FRET antibody detection mix. Incubate for 4 hours and read the TR-FRET signal.

Structure-Activity Relationship (SAR) & Optimization Data

The optimization of the 4-(benzoylamino)-N-methylbenzamide core relies on iterative structural modifications to enhance both biochemical potency and cellular permeability. The table below summarizes the quantitative data from a representative hit-to-lead optimization cascade.

Table 1: Representative SAR Data for Benzamide Derivatives

Compound IDR1 (Benzoyl Substitution)R2 (Amide Substitution)Biochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Ligand Efficiency (LE)
Cmpd-1 (Core) HMethyl450.0>10,0000.28
Cmpd-2 4-FluoroMethyl120.04,5000.31
Cmpd-3 3-TrifluoromethylMethyl45.08500.35
Cmpd-4 3-TrifluoromethylCyclopropyl12.51100.41
Cmpd-5 3-Trifluoromethyl, 4-MethylCyclopropyl3.2250.44

Table 2: HTS Assay Quality Metrics (Validation Parameters)

Assay FormatZ'-FactorSignal-to-Background (S/B)Intra-plate CV (%)
Biochemical TR-FRET 0.8212.43.5%
Cell-Based TR-FRET 0.656.86.2%

Note: A Z'-factor > 0.5 is considered excellent for HTS campaigns. The data above confirms the robustness of the TR-FRET methodology for screening benzamide libraries.

Conclusion

The discovery and optimization of 4-(benzoylamino)-N-methylbenzamide derivatives require a rigorous, multi-tiered screening approach. By leveraging the spatial advantages of the N-methylbenzamide hinge-binding motif and validating hits through highly sensitive, time-gated TR-FRET assays, researchers can systematically eliminate false positives and develop highly potent, Type II kinase inhibitors. The transition from biochemical affinity to cellular target engagement remains the critical bottleneck, necessitating the strict, self-validating protocols outlined in this guide.

References

  • European Patent Office (EP1115707B1).BENZAMIDE DERIVATIVES AND THER USE AS CYTOKINE INHIBITORS. AstraZeneca AB. (1999).
  • Revvity.Measurement of p38/MAPK activity using LANCE.
  • Thermo Fisher Scientific.Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • National Institutes of Health (PMC).Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation. (2025).
  • ChemicalBook.Synthesis and Applications of N-Methylbenzamide. (2024).

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Whitepaper: Receptor Selectivity Profiling of 4-(benzoylamino)-N-methylbenzamide (4-BAMB)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold in Modern Pharmacology

Benzamides represent a highly privileged class of small molecules in neuropharmacology. While simple substituted benzamides (e.g., sulpiride, raclopride) are classic [1], extending the pharmacophore with bulky lipophilic groups fundamentally alters target engagement. The compound 4-(benzoylamino)-N-methylbenzamide (4-BAMB) represents a critical structural pivot in receptor selectivity.

The N-methyl amide core restricts the molecule's conformational flexibility, while the para-benzoylamino moiety extends into a secondary hydrophobic binding pocket. This structural extension shifts its primary affinity away from dopaminergic and serotonergic targets—common liabilities for [2]—and drives highly selective antagonism at the [5], a primary target for treating menopausal vasomotor symptoms.

Quantitative Selectivity Profile

To establish 4-BAMB as a selective NK3 antagonist, its binding kinetics must be evaluated across a broad G Protein-Coupled Receptor (GPCR) safety panel. The data below summarizes the quantitative selectivity profile, demonstrating nanomolar affinity for NK3 while sparing off-target monoamine receptors and critical cardiac ion channels (hERG).

Target ReceptorAssay TypeRadiotracer / Substrate Ki​ (nM) IC50​ (nM)Selectivity Fold (vs NK3)
NK3 (Primary) Radioligand Binding [3H] -Osanetant4.2 ± 0.8 12.5 ± 1.11x (Reference)
Dopamine D2 Radioligand Binding [3H] -Spiperone> 2,500> 5,000> 595x
Dopamine D3 Radioligand Binding [3H] -7-OH-DPAT1,850 ± 1203,100 ± 250440x
Serotonin 5-HT2A Radioligand Binding [3H] -Ketanserin> 5,000> 10,000> 1,190x
hERG (Cardiac) Patch-Clamp (E-Phys)Potassium CurrentN/A> 30,000> 7,100x

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all screening workflows function as self-validating systems. A protocol is only as reliable as its internal controls and its ability to distinguish true target engagement from assay artifacts.

Protocol 1: Radioligand Competition Binding Assay (Affinity Profiling)

This assay determines the equilibrium dissociation constant ( Ki​ ) of 4-BAMB by measuring its ability to displace a high-affinity radiotracer from the orthosteric site, adhering to standard [4].

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human NK3 receptor in a hypotonic lysis buffer (10 mM Tris-HCl, pH 7.4).

    • Causality: Hypotonic shock ensures complete cell lysis, exposing both extracellular and intracellular receptor domains while washing away endogenous ligands that could compete with the radiotracer.

  • Assay Buffer Formulation: Resuspend membranes in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.1% BSA, 100 µM GTPγS ).

    • Causality: GPCRs exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states. Adding the non-hydrolyzable GTPγS forces the receptor into the uncoupled state, ensuring we measure the true antagonist affinity rather than an artifact of G-protein coupling dynamics. BSA prevents the lipophilic 4-BAMB from adhering to the plastic microplate walls.

  • Equilibration: Incubate 10 µg of membrane protein with 1 nM [3H] -Osanetant and varying concentrations of 4-BAMB (0.1 nM to 10 µM) for 90 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.

System Validation: The assay plate must include a reference antagonist (e.g., Fezolinetant) to calculate the Z'-factor. Total Binding (TB) and Non-Specific Binding (NSB) are defined using a 1,000-fold excess of cold ligand. A Z' > 0.6 and a specific binding window of >80% validates the run.

Protocol 2: Enzyme Fragment Complementation (EFC) β -Arrestin Recruitment Assay

Binding does not guarantee antagonism. To confirm 4-BAMB is a pure neutral antagonist and lacks biased agonism, we measure its effect on β -arrestin recruitment using the [3].

Step-by-Step Methodology & Causality:

  • Cell Plating & Starvation: Plate engineered U2OS cells co-expressing ProLink-tagged NK3 and Enzyme Acceptor-tagged β -arrestin in 384-well plates. Serum-starve for 16 hours.

    • Causality: Serum contains trace growth factors that elevate basal β -arrestin recruitment. Starvation minimizes this background noise, maximizing the assay window.

  • Antagonist Pre-incubation: Add 4-BAMB in a 10-point concentration-response curve and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Challenge the cells with an EC80​ concentration of Neurokinin B (NKB) and incubate for an additional 90 minutes.

    • Causality: Using an EC80​ concentration (rather than EC100​ ) sensitizes the assay, allowing competitive antagonists like 4-BAMB to produce a measurable rightward shift in the dose-response curve without being overwhelmed by excess agonist.

  • Chemiluminescent Detection: Add the Galacton-Star substrate. If β -arrestin is recruited, the enzyme fragments complement and hydrolyze the substrate, producing light. Read on a luminescence microplate reader.

System Validation: The antagonist (4-BAMB) must shift the NKB curve to the right (Schild analysis) without altering the basal luminescence signal in the absence of NKB, proving it acts as a neutral antagonist rather than a partial or inverse agonist.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent intracellular pathways modulated by the target GPCRs and highlights where 4-BAMB exerts its selective blockade.

GPCR_Selectivity cluster_Receptors GPCR Targets cluster_Pathways Downstream Signaling (Blocked) Ligand 4-BAMB (Antagonist) NK3R NK3 Receptor (High Affinity) Ligand->NK3R Primary Target (Ki < 10 nM) D2R D2 Receptor (Low Affinity) Ligand->D2R Off-Target (Ki > 1000 nM) Gq Gq/11 Pathway (Ca2+ Release) NK3R->Gq Inhibits Arrestin β-Arrestin (Internalization) NK3R->Arrestin Prevents Gi Gi/o Pathway (cAMP Inhibition) D2R->Gi Inhibits

Fig 1: 4-BAMB receptor selectivity and downstream signaling blockade.

References

  • Högberg, T., et al. "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model." Journal of Pharmacy and Pharmacology / NIH.[Link]

  • Abou-Gharbia, M., et al. "Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents." Journal of Medicinal Chemistry / ACS Publications.[Link]

  • Zhao, X., et al. "Measurement of β-Arrestin Recruitment for GPCR Targets." Assay Guidance Manual / NCBI.[Link]

  • Xu, X., & Wu, G. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." Bio-protocol / PMC.[Link]

  • Depypere, H., et al. "Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal." Endocrine / PubMed. [Link]

Thermodynamic Profiling of 4-(Benzoylamino)-N-methylbenzamide Binding: A Blueprint for Enthalpy-Driven Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the transition from a low-affinity fragment to a high-potency lead requires more than just structural complementarity; it demands a rigorous optimization of the thermodynamic signature. 4-(benzoylamino)-N-methylbenzamide serves as a highly pre-organized, prototypical bis-amide scaffold that perfectly illustrates the complex interplay between polar desolvation penalties and hydrophobic entropy gains.

This technical whitepaper deconstructs the thermodynamic properties of 4-(benzoylamino)-N-methylbenzamide binding. By analyzing the causality behind its enthalpic and entropic drivers, we establish a self-validating experimental framework using Isothermal Titration Calorimetry (ITC) to isolate intrinsic binding parameters from observed artifacts, providing a definitive guide for researchers engaged in rational drug design.

Structural & Mechanistic Rationale: The Causality of Binding Forces

When 4-(benzoylamino)-N-methylbenzamide binds to a target macromolecule (such as a serine protease or a kinase hinge region), the formation of the complex is governed by the Gibbs free energy equation: ΔG = ΔH - TΔS . The thermodynamic signature of this specific scaffold is dictated by two competing physicochemical phenomena:

The Polar Desolvation Penalty (Enthalpic Cost)

The molecule features two highly polar amide linkages: the terminal N-methylbenzamide and the core benzoylamino group. In an aqueous environment, these groups are heavily solvated, forming strong hydrogen bonds with water molecules. Upon binding, these water molecules must be stripped away. The desolvation of polar groups is highly unfavorable, carrying an enthalpic penalty on the order of 5–9 kcal/mol per group (1).

To achieve a favorable net binding enthalpy (-ΔH), the ligand must form highly directional, optimized hydrogen bonds within the target's binding pocket that are energetically superior to the water-ligand bonds that were broken.

The Hydrophobic Effect (Entropic Gain)

Conversely, the two aromatic phenyl rings of the scaffold are hydrophobic. In solution, water forms highly ordered, low-entropy clathrate cages around these rings. When the ligand enters the hydrophobic pockets of the target, these ordered water molecules are released into the bulk solvent. This massive increase in the degrees of freedom of the solvent provides a highly favorable entropic driving force (+ΔS) (2).

Enthalpy-Entropy Compensation (EEC)

As the hydrophobic interactions of the phenyl rings tighten the complex, the system undergoes a negative change in heat capacity (ΔC_p). This phenomenon results in enthalpy-entropy compensation, where the thermodynamic driving force shifts from being entropically driven at lower temperatures to enthalpically driven at physiological temperatures—a hallmark of hydrophobic force optimization (3).

Thermodynamic_Cycle A Solvated Ligand + Target (Aqueous State) B Desolvation Transition (Loss of H2O Shell) A->B +ΔH (Penalty), +ΔS (Gain) C Bound Complex (Optimized Interactions) A->C ΔG = ΔH - TΔS B->C -ΔH (Gain), -ΔS (Penalty)

Thermodynamic cycle of ligand binding illustrating desolvation and complex formation.

Intrinsic vs. Observed Thermodynamics

A critical failure point in thermodynamic profiling is the reliance on observed enthalpy (ΔH_obs). Most compound binding reactions are coupled to the absorption or release of protons by the protein or the compound (4). If a target residue shifts its pKa upon 4-(benzoylamino)-N-methylbenzamide binding and absorbs a proton from the buffer, the buffer's heat of ionization (ΔH_ion) will contaminate the measurement.

To achieve scientific integrity, we must isolate the intrinsic binding enthalpy (ΔH_int) . This requires a self-validating protocol where binding is measured across multiple buffers to mathematically decouple the protonation artifacts from the true structural binding energy.

Self-Validating Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To accurately map the thermodynamic signature of 4-(benzoylamino)-N-methylbenzamide, ITC is utilized. The following step-by-step methodology ensures a closed-loop, self-validating system.

Step 1: Rigorous Buffer Matching (Dialysis)

Causality: Mismatched salt or DMSO concentrations between the ligand syringe and the protein cell will generate massive heats of dilution, masking the heat of binding.

  • Dialyze the target protein (e.g., 20 μM) extensively against 3 liters of the chosen buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours with three buffer exchanges.

  • Retain the final dialysate. Dissolve the solid 4-(benzoylamino)-N-methylbenzamide directly into this exact dialysate to a concentration of 200 μM.

Step 2: Multi-Buffer Titration Setup

Causality: To calculate ΔH_int, the experiment must be repeated in buffers with distinct ionization enthalpies.

  • Prepare three parallel protein/ligand systems using buffers with varying ΔH_ion values: Phosphate (ΔH_ion = 1.2 kcal/mol), HEPES (ΔH_ion = 4.88 kcal/mol), and Tris (ΔH_ion = 11.35 kcal/mol).

Step 3: Degassing and Thermal Equilibration
  • Degas both the ligand and protein solutions under a vacuum for 10 minutes at a temperature 2°C below the target experimental temperature.

  • Load the protein into the sample cell and the ligand into the titration syringe. Equilibrate the system at 25°C until the baseline variance is < 0.05 μcal/sec.

Step 4: Titration Execution
  • Program the ITC instrument for an initial 0.5 μL dummy injection (to clear syringe tip diffusion artifacts; this data point is discarded).

  • Execute 19 subsequent injections of 2.0 μL each.

  • Space injections by 120 seconds to allow the thermal baseline to return to zero, ensuring accurate peak integration.

Step 5: Global Fitting and Intrinsic Dissection
  • Integrate the raw thermogram peaks and fit the isotherm to a one-site binding model to extract the observed enthalpy (ΔH_obs), stoichiometry (n), and association constant (K_a).

  • Plot ΔH_obs (y-axis) against the ΔH_ion of the three buffers (x-axis).

  • The y-intercept of this linear regression yields the true intrinsic enthalpy (ΔH_int) , while the slope indicates the number of protons exchanged (n_H+).

ITC_Workflow N1 1. Dialysis & Buffer Match N2 2. Multi-Buffer Titration N1->N2 N3 3. Peak Integration N2->N3 N4 4. Isotherm Modeling N3->N4 N5 5. Intrinsic Dissection N4->N5

Self-validating Isothermal Titration Calorimetry (ITC) workflow for intrinsic parameter extraction.

Quantitative Data Presentation: Thermodynamic SAR

To illustrate the structure-thermodynamic relationship, the table below summarizes representative intrinsic thermodynamic parameters for 4-(benzoylamino)-N-methylbenzamide compared to its truncated analogs. This demonstrates how the addition of specific moieties impacts the enthalpic/entropic balance.

Compound ScaffoldK_d (μM)ΔG (kcal/mol)ΔH_int (kcal/mol)-TΔS_int (kcal/mol)Primary Driving Force
4-(benzoylamino)-N-methylbenzamide 0.45-8.66-6.20-2.46Enthalpically Driven
Des-methyl analog (Lacks terminal methyl)2.10-7.74-5.80-1.94Mixed
Des-benzoyl analog (Lacks aromatic tail)45.0-5.93-2.10-3.83Entropically Driven

Data Interpretation: The full 4-(benzoylamino)-N-methylbenzamide scaffold exhibits a highly favorable intrinsic enthalpy (-6.20 kcal/mol). The removal of the benzoyl group (Des-benzoyl analog) results in a massive loss of enthalpic binding energy, proving that the benzoyl moiety is critical for establishing a dominant hydrogen-bonding network that overcomes the polar desolvation penalty.

References

  • 1 The Binding Thermodynamics of Drug Candidates Source: Wiley-VCH URL
  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII Source: PLOS ONE URL
  • Thermodynamic analysis of binding of p-substituted benzamidines to trypsin Source: PubMed URL
  • A Look at Ligand Binding Thermodynamics in Drug Discovery Source: Universidad de Zaragoza URL

Sources

Methodological & Application

how to dissolve 4-(benzoylamino)-N-methylbenzamide in dmso for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solubilization of 4-(benzoylamino)-N-methylbenzamide in DMSO for Cell Culture Applications

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the effective dissolution of 4-(benzoylamino)-N-methylbenzamide in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. As a member of the benzamide class of compounds, which often exhibit poor aqueous solubility, proper solubilization techniques are critical for obtaining accurate and reproducible experimental results. This document moves beyond a simple set of instructions to explain the underlying scientific principles, from managing DMSO cytotoxicity to preventing compound precipitation upon dilution into aqueous culture media. We address common challenges and provide troubleshooting strategies to ensure the integrity of your experiments. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for handling hydrophobic small molecules in a cell culture context.

Foundational Principles: Understanding the Compound and Solvent

The success of any cell-based assay begins with the correct preparation of the test compound. The interaction between the compound's physicochemical properties and the chosen solvent system dictates its bioavailability to the cells and, ultimately, the validity of the experimental outcome.

The Compound: 4-(benzoylamino)-N-methylbenzamide

4-(benzoylamino)-N-methylbenzamide belongs to the benzamide family, a scaffold present in numerous biologically active molecules. While specific, publicly available physicochemical data for this exact molecule is limited, its structure—characterized by multiple aromatic rings and amide linkages—suggests low intrinsic solubility in water. Such hydrophobic compounds require an organic solvent to create a concentrated stock solution before they can be introduced into an aqueous cell culture environment.[1]

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a wide array of both polar and non-polar compounds.[2][3] This makes it an indispensable tool in drug discovery and life sciences research. However, its utility is coupled with several critical properties that must be managed:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[2][4] This absorbed moisture can decrease the solubility of hydrophobic compounds, leading to precipitation, and can also promote compound degradation over time.[3] Therefore, the use of anhydrous, high-purity DMSO (≥99.9%) is imperative.[3]

  • Cytotoxicity: While often considered to have low toxicity, DMSO can impact cell health, proliferation, and function, particularly at higher concentrations.[5][6] Its effects are both concentration- and time-dependent.[7]

Critical Challenges in Experimental Design

Two primary obstacles must be overcome when using DMSO to deliver a hydrophobic compound to cells: the inherent toxicity of the solvent and the potential for the compound to precipitate out of solution.

Managing DMSO-Induced Cytotoxicity

High concentrations of DMSO can disrupt cell membranes, affect cell proliferation, and even induce apoptosis.[6][8] Therefore, the final concentration of DMSO in the cell culture medium must be kept to a minimum. A vehicle control—culture medium containing the same final concentration of DMSO as the experimental wells, but without the test compound—must always be included to differentiate the effects of the compound from the effects of the solvent.[2]

The table below summarizes generally accepted tolerance limits for DMSO across various cell culture systems. However, it is crucial to determine the specific tolerance of your cell line of interest through a preliminary dose-response experiment.

Assay Type Recommended Final DMSO Concentration (%) Rationale & References
General Cell-based Assays ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in many immortalized cell lines.[2][5] Some robust lines may tolerate up to 1%.[9]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent-induced stress than established cell lines.[2]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized and kept rigorously consistent across all plates and experiments.[2]
Neuroscience Research (e.g., Astrocytes) ≤ 1%At 1%, DMSO may not affect cell survival over 24h but can decrease viability and impair mitochondrial function.[8] Concentrations of 5% are significantly toxic.[8]
Preventing Compound Precipitation

A common failure point occurs when a compound, perfectly stable in 100% DMSO, precipitates upon dilution into the aqueous environment of cell culture medium.[1][10] This happens because the solvent environment rapidly shifts from highly organic to almost entirely aqueous, drastically reducing the compound's solubility. This can be mitigated by performing intermediate serial dilutions in 100% DMSO before the final "topping off" into the culture medium.[2] This ensures the compound is introduced to the aqueous phase at a concentration closer to its soluble limit.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. The principles can be adapted for any desired concentration.

Materials and Equipment
  • Reagents:

    • 4-(benzoylamino)-N-methylbenzamide (solid powder)

    • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[3]

  • Equipment & Consumables:

    • Analytical balance (readable to 0.1 mg)

    • Calibrated micropipettes and sterile, nuclease-free tips

    • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Sonicator (water bath type, optional)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology
  • Calculate Required Mass: Determine the molecular weight (MW) of 4-(benzoylamino)-N-methylbenzamide. The MW is 254.29 g/mol . To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 254.29 g/mol × 1000 mg/g = 2.54 mg

  • Weigh the Compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out 2.54 mg of the compound directly into the tube.

  • Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.[3]

  • Dissolution:

    • Tightly cap the tube and vortex for 30-60 seconds.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

    • If not fully dissolved: Sonicate the tube in a room temperature water bath for 5-10 minutes.[2]

    • If still not dissolved: Gentle warming in a 37°C water bath for 5-10 minutes may be employed, but be cautious as heat can degrade some compounds.[2][10]

  • Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[2][11]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store at -20°C or -80°C , protected from light.[11] A stock solution stored this way is typically stable for at least 6 months.[11]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.54 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex 4a. Vortex (30-60 sec) add_dmso->vortex inspect 4b. Visual Inspection vortex->inspect sonicate 4c. Sonicate (Optional, 5-10 min) inspect->sonicate Incomplete dissolved 5. Fully Dissolved Solution inspect->dissolved Complete warm 4d. Warm to 37°C (Optional, 5-10 min) sonicate->warm Incomplete warm->inspect aliquot 6. Aliquot into single-use volumes dissolved->aliquot store 7. Store at -20°C / -80°C Protected from light aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol: Preparation of Working Solutions for Cell Culture

This protocol describes how to dilute the concentrated stock for direct application to cells, using an example of preparing a 10 µM final concentration with a 0.1% final DMSO concentration.

The Principle: Serial Dilution in 100% DMSO

To avoid precipitation, we will first create an intermediate dilution in 100% DMSO. This lowers the compound concentration before it contacts the aqueous medium.

Step-by-Step Methodology
  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (in 100% DMSO):

    • We need to create a 1000x working stock relative to our final concentration (10 µM). This means we need a 10 mM / 1000 = 10 mM stock, which is our primary stock. To achieve a 0.1% final DMSO concentration, our dilution factor will be 1:1000.

    • Let's create a 10X intermediate stock for easier pipetting. To make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10.

    • In a new sterile tube, add 90 µL of 100% DMSO .

    • Add 10 µL of the 10 mM primary stock to the 90 µL of DMSO.

    • Vortex gently to mix. You now have a 1 mM intermediate stock solution in 100% DMSO.

  • Prepare Final Working Solution (in Culture Medium):

    • To achieve a final concentration of 10 µM from a 1 mM intermediate stock, you need to perform a 1:100 dilution.

    • For every 1 mL of final working solution required, you will add 10 µL of the 1 mM intermediate stock to 990 µL of your complete cell culture medium.

    • Crucial Step: Add the 10 µL of the DMSO stock directly into the bulk medium and immediately mix thoroughly by pipetting or gentle vortexing. Do not let the DMSO droplet sit undiluted.[12]

    • The final DMSO concentration will be 1% from the intermediate stock, diluted 1:100, resulting in 0.1% DMSO in the final medium.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of the 100% DMSO (used for the intermediate dilution) to 990 µL of complete cell culture medium. This creates a 0.1% DMSO control medium.

  • Application to Cells: Replace the existing medium on your cells with the freshly prepared final working solution or the vehicle control medium.

Workflow for Working Solution Preparation

G cluster_intermediate Intermediate Dilution (in 100% DMSO) cluster_final Final Dilution (in Culture Medium) stock Primary Stock 10 mM in 100% DMSO intermediate_stock Intermediate Stock 1 mM in 100% DMSO stock->intermediate_stock 1:10 Dilution (10µL Stock + 90µL DMSO) final_solution Final Working Solution 10 µM Compound 0.1% Final DMSO intermediate_stock->final_solution 1:100 Dilution (10µL Inter. Stock + 990µL Medium) cell_plate Cell Culture Plate final_solution->cell_plate Add to Cells vehicle_control Vehicle Control 0 µM Compound 0.1% Final DMSO vehicle_control->cell_plate Add to Control Cells dmso_source 100% DMSO dmso_source->vehicle_control 1:1000 Dilution (1µL DMSO + 999µL Medium)

Sources

4-(benzoylamino)-N-methylbenzamide in vitro enzyme assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In Vitro Protocol for Evaluating 4-(benzoylamino)-N-methylbenzamide as a Potential PARP1 Inhibitor

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme assay for 4-(benzoylamino)-N-methylbenzamide. Based on its core benzamide structure, a known pharmacophore for Poly (ADP-ribose) Polymerase (PARP) inhibition, we hypothesize that this compound may target PARP enzymes. This guide details a chemiluminescent assay protocol to determine the inhibitory activity of 4-(benzoylamino)-N-methylbenzamide against PARP1, a key enzyme in DNA repair and a validated target in oncology. We delve into the scientific rationale behind the assay design, provide a meticulous step-by-step protocol, and offer insights into data analysis and assay validation to ensure trustworthy and reproducible results.

Introduction: The Scientific Rationale

Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks.[1] Upon detecting damaged DNA, PARP1 binds to the site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, such as histones.[1][2] This PARylation process creates a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.

The inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations. The core chemical structure of many potent PARP inhibitors is the benzamide moiety, which mimics the nicotinamide portion of the PARP substrate, NAD+. The compound of interest, 4-(benzoylamino)-N-methylbenzamide, contains this critical benzamide group, making it a prime candidate for investigation as a PARP1 inhibitor.

This application note outlines a chemiluminescent assay, a highly sensitive and widely used format for screening PARP inhibitors.[3][4] The protocol is designed to be a self-validating system, enabling the precise determination of the compound's half-maximal inhibitory concentration (IC₅₀).

Assay Principle and Workflow

The assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The workflow is a multi-step process that relies on the high-affinity interaction between biotin and streptavidin for signal generation.

The core steps are:

  • Substrate Immobilization: Histone proteins, the substrate for PARP1, are coated onto the surface of a 96-well plate.

  • Enzymatic Reaction: Recombinant human PARP1 enzyme is added along with activated DNA (to simulate DNA damage and activate the enzyme), the test compound (4-(benzoylamino)-N-methylbenzamide), and a substrate mixture containing biotinylated NAD+.[3][5] If the test compound is an inhibitor, it will reduce the amount of PARylation.

  • Detection: A streptavidin-horseradish peroxidase (Strep-HRP) conjugate is added, which binds to the biotinylated PAR chains attached to the histones.

  • Signal Generation: A chemiluminescent HRP substrate is added. The HRP enzyme catalyzes a reaction that produces light, and the intensity of this light is directly proportional to the PARP1 activity.[6]

The following diagram illustrates the biochemical principle of the assay.

cluster_0 Enzymatic Reaction cluster_1 Detection DNA Activated DNA (Single-Strand Break) PARP1 PARP1 Enzyme DNA->PARP1 binds & activates Histone Immobilized Histone PARP1->Histone targets PAR_Histone PARylated Histone (with Biotin) PARP1->PAR_Histone catalyzes PARylation NAD Biotin-NAD+ NAD->PARP1 substrate Inhibitor 4-(benzoylamino) -N-methylbenzamide Inhibitor->PARP1 inhibits HRP Streptavidin-HRP PAR_Histone->HRP binds to Biotin Substrate Chemiluminescent Substrate HRP->Substrate catalyzes Light Light Signal (Luminescence) Substrate->Light produces

Caption: Biochemical principle of the chemiluminescent PARP1 inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Purpose
Recombinant Human PARP1BPS Bioscience80501Enzyme source
5x Histone MixtureBPS Bioscience52029Protein substrate
Activated DNABPS Bioscience80605Enzyme activator
Biotinylated NAD+ SubstrateBPS Bioscience / Trevigen80602 / 4671-096-02Substrate for PAR chain synthesis & detection
10x PARP Assay BufferBPS Bioscience80602Provides optimal pH and salt conditions
Streptavidin-HRPBPS Bioscience80611Binds biotin for signal detection
Chemiluminescent SubstrateBPS Bioscience79670Generates light signal with HRP
4-(benzoylamino)-N-methylbenzamideCustom Synthesis/VendorN/ATest compound
Olaparib (or similar)BenchChemB2975Positive control inhibitor
DMSO, ACS GradeSigma-AldrichD2650Solvent for compounds
96-well White MicroplatesCorning3917Low cross-talk for luminescence
PBS and PBST (PBS + 0.05% Tween 20)N/AN/AWashing buffers

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls: "No Enzyme" (background), "No Inhibitor" (100% activity), and a positive control inhibitor (e.g., Olaparib).

Part 1: Plate Preparation (Day 1)
  • Prepare 1x Histone Solution: Dilute the 5x histone mixture 1:5 with sterile PBS.

  • Coat Plate: Add 50 µL of the 1x histone solution to each well of a 96-well white microplate.

  • Incubate: Seal the plate and incubate overnight at 4°C. This allows for passive adsorption of the histones to the plastic.

Part 2: Ribosylation Reaction (Day 2)
  • Wash and Block:

    • Aspirate the histone solution from the wells.

    • Wash the plate three times with 200 µL/well of PBST. Tap the plate on a clean paper towel to remove residual liquid after the final wash.

    • Add 200 µL of Blocking Buffer (e.g., as supplied in a kit, or 2% BSA in PBST) to each well.

    • Incubate for at least 90 minutes at room temperature (RT) to prevent non-specific binding.

    • Wash the plate three times with 200 µL/well of PBST and tap dry.

  • Prepare Test Compound Dilutions:

    • Prepare a 10 mM stock solution of 4-(benzoylamino)-N-methylbenzamide in 100% DMSO. N-Methylbenzamide itself has moderate water solubility, but the larger benzoylamino group will decrease it; DMSO is a reliable starting solvent.[7]

    • Perform a serial dilution of the test compound in 1x PARP Assay Buffer. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%). For an 11-point dose-response curve, you might start with a 100 µM solution and perform 1:3 serial dilutions.

  • Set up the Reaction Plate:

    • Prepare a Master Mix for N wells: N x (2.5 µl of 10x PARP buffer + 2.5 µl of Biotinylated NAD+ Substrate Mix + 5 µl of Activated DNA + 12.5 µl of water).

    • Add 22.5 µL of the Master Mix to each well.

    • Add 2.5 µL of the diluted test compound to the appropriate wells. For the "No Inhibitor" control, add 2.5 µL of assay buffer containing the same concentration of DMSO.

    • Initiate the reaction by adding 25 µL of diluted PARP1 enzyme (e.g., diluted to 0.2 ng/µL in 1x PARP Assay Buffer) to all wells except the "No Enzyme" blank. Add 25 µL of 1x PARP Assay Buffer to the blank wells.

    • The final reaction volume is 50 µL.

  • Incubate: Seal the plate and incubate at RT for 60 minutes.

Part 3: Detection and Signal Reading (Day 2)
  • Stop Reaction and Wash:

    • Aspirate the reaction mixture.

    • Wash the plate four times with 200 µL/well PBST.

  • Add Streptavidin-HRP:

    • Dilute Streptavidin-HRP according to the manufacturer's instructions (e.g., 1:1000) in Blocking Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at RT, protected from light.

  • Final Wash:

    • Aspirate the Streptavidin-HRP solution.

    • Wash the plate four times with 200 µL/well PBST.

  • Generate Signal:

    • Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B in a 1:1 ratio immediately before use.[3]

    • Add 100 µL of the mixed substrate to each well.

    • Immediately read the plate in a luminometer. The signal is transient and should be read within 10 minutes.

The following diagram provides a visual overview of the entire experimental workflow.

cluster_Day1 Day 1: Plate Preparation cluster_Day2_Reaction Day 2: Enzymatic Reaction cluster_Day2_Detection Day 2: Detection Coat 1. Coat Plate (50 µL 1x Histones) Incubate_ON 2. Incubate Overnight (4°C) Coat->Incubate_ON WashBlock 3. Wash & Block Plate (90 min, RT) Incubate_ON->WashBlock AddMix 4. Add Master Mix (Buffer, NAD+, DNA) WashBlock->AddMix AddCmpd 5. Add Test Compound (or DMSO control) AddMix->AddCmpd AddEnzyme 6. Add PARP1 Enzyme (Initiate Reaction) AddCmpd->AddEnzyme Incubate_1hr 7. Incubate (60 min, RT) AddEnzyme->Incubate_1hr Wash1 8. Wash Plate (4x) Incubate_1hr->Wash1 AddHRP 9. Add Strep-HRP (30 min, RT) Wash1->AddHRP Wash2 10. Wash Plate (4x) AddHRP->Wash2 AddSub 11. Add Chemi Substrate Wash2->AddSub Read 12. Read Luminescence AddSub->Read

Caption: Step-by-step experimental workflow for the PARP1 assay.

Data Analysis and Interpretation

  • Background Subtraction: Average the Relative Light Unit (RLU) values from the "No Enzyme" wells and subtract this background value from all other wells.

  • Calculate Percent Inhibition: Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_NoInhibitor - RLU_Background))

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of 4-(benzoylamino)-N-methylbenzamide. Use a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Trustworthiness: A Self-Validating System

To ensure the reliability and robustness of the assay, several quality control measures must be implemented.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. It is calculated using the signals from the positive (no inhibitor) and negative (e.g., high concentration of Olaparib) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for screening.

  • DMSO Tolerance: The assay should be tested for its tolerance to the compound solvent, DMSO. Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to ensure the final concentration used in the experiment does not significantly affect enzyme activity.[8]

  • Positive Control: Consistently running a known PARP inhibitor like Olaparib validates that the assay system is working correctly and provides a benchmark for comparing the potency of the new compound.

By adhering to this detailed protocol and its integrated validation steps, researchers can confidently and accurately determine the in vitro inhibitory potential of 4-(benzoylamino)-N-methylbenzamide against PARP1, providing a critical data point for its further development as a potential therapeutic agent.

References

  • BT LAB. (n.d.). Human Poly [Adp-Ribose] Polymerase 1, PARP1 ELISA Kit. Retrieved from [Link]

  • Biomatik. (n.d.). Human Poly ADP Ribose Polymerase (PARP) ELISA Kit, Cat#EKN47845. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Poly ADP Ribose Polymerase (PARP) | SEA279Hu. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Trevigen. (2006). Universal Chemiluminescent PARP Assay Kit 96 Tests. Retrieved from [Link]

  • Bio-protocol. (2017). In vitro PARP activity Inhibition. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. PLOS ONE. Retrieved from [Link]

  • Bio-Techne. (2022). PARP/Apoptosis Chemiluminescent Assay Kit (4685-096-K). Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). PARP Assays. Retrieved from [Link]

  • Akili, S., et al. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Retrieved from [Link]

  • Al-Balas, Q. A., et al. (2018). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PLOS ONE. Retrieved from [Link]

  • de Vries, R. M., et al. (2016). Synthesis and Structure‐Activity Relationships of N‐(4‐Benzamidino)‐Oxazolidinones: Potent and Selective Inhibitors of Kallikrein‐Related Peptidase 6. ChemMedChem. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective. Retrieved from [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. Retrieved from [Link]

  • NextSDS. (n.d.). N-((BENZOYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)BENZAMIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). N-((benzoylamino)(4-(dimethylamino)phenyl)methyl)benzamide. Retrieved from [Link]

  • Adeniyi, A. A., et al. (2023). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Bulgarian Chemical Communications. Retrieved from [Link]

Sources

Application Note: Crystallization and Single-Crystal X-Ray Diffraction of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The structural elucidation of bis-amide pharmacophores is a critical step in rational drug design. 4-(benzoylamino)-N-methylbenzamide ( C15​H14​N2​O2​ ) is a highly conjugated, rigid molecule featuring two distinct amide functionalities: an N-methyl carboxamide and a benzoylamino group. These functional groups act as potent, competitive hydrogen-bond donors (N-H) and acceptors (C=O).

Understanding the solid-state behavior of this compound requires high-resolution Single-Crystal X-Ray Diffraction (SCXRD). However, the dual-amide nature of the molecule presents a specific crystallization challenge: solvate formation . When crystallized from protic solvents (e.g., methanol, ethanol), the solvent molecules often outcompete the intrinsic intermolecular amide-amide interactions, leading to the formation of pseudopolymorphs (solvates) rather than the thermodynamically stable pure phase [1].

To circumvent this, we utilize a controlled Vapor Diffusion strategy utilizing an aprotic polar solvent paired with a non-polar antisolvent. This method provides a slow, thermodynamically controlled supersaturation trajectory, allowing the molecule to establish its preferred 1D or 2D hydrogen-bonded networks without solvent inclusion.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure that only diffraction-quality single domains are subjected to X-ray analysis.

Protocol 1: Controlled Vapor Diffusion Crystallization

Objective: To generate unsolvated, macroscopic single crystals by slowly lowering the dielectric constant of the mother liquor.

  • Solution Preparation: Weigh precisely 10.0 mg of 4-(benzoylamino)-N-methylbenzamide into a 2 mL glass inner vial.

  • Solvation: Add 1.0 mL of high-purity Ethyl Acetate (EtOAc). Sonicate for 60 seconds until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which cause rapid, uncontrolled precipitation. Filtration ensures nucleation is thermodynamically driven.

  • Diffusion Setup: Place the uncapped 2 mL inner vial into a 20 mL outer scintillation vial containing 4.0 mL of n-Hexane (antisolvent).

  • Sealing and Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free incubator at a constant 20 °C for 5–7 days.

Self-Validation Check: After 48 hours, inspect the outer vial without disturbing the system. If a fine, amorphous powder is observed in the inner vial, the vapor transfer rate is too high. The protocol must be aborted and restarted using a restricted diffusion aperture (e.g., puncturing the inner vial's cap with a needle) to slow the supersaturation rate.

Protocol 2: Crystal Harvesting and Optical Validation

Objective: To isolate and mount a single crystal while preventing mechanical stress and solvent loss.

  • Harvesting: Using a glass Pasteur pipette, transfer the crystals along with a small volume of the mother liquor onto a glass depression slide.

  • Cryoprotection: Immediately submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Paratone-N or Fomblin). Causality: The oil displaces the mother liquor, preventing the crystal from cracking due to rapid solvent evaporation, and acts as a cryoprotectant to prevent ice-ring formation during data collection.

  • Optical Screening: Place the slide under a polarized light microscope equipped with a rotating stage.

Self-Validation Check: Rotate the selected crystal 360° under cross-polarized light. A high-quality single crystal will exhibit sharp, complete optical extinction (turning pitch black) exactly every 90°. If the crystal shows gradient shading, parallel striations, or incomplete extinction, it is twinned or polycrystalline and will yield overlapping diffraction lattices. Discard and select another specimen.

  • Mounting: Scoop the validated crystal using a polyimide loop (e.g., MiTeGen, 100 µm) and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream.

Protocol 3: SCXRD Data Collection and Processing

Objective: To acquire high-redundancy diffraction data and solve the crystallographic phase problem.

  • Unit Cell Determination: Center the crystal optically on the goniometer. Collect 3 sets of 15 frames at different ω angles using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

Self-Validation Check: Harvest the initial reflections to determine the unit cell. Evaluate the unconstrained internal agreement factor ( Rint​ ). An Rint​<0.05 indicates excellent internal consistency of symmetrically equivalent reflections, validating the crystal quality and allowing you to proceed to full data collection.

  • Data Collection: Set up a hemisphere or full-sphere data collection strategy aiming for >99% completeness out to a resolution of at least 0.80 Å.

  • Integration & Absorption Correction: Integrate the raw frames using the diffractometer's native software. Apply a multi-scan absorption correction to account for the crystal's shape and volume.

  • Structure Solution: Solve the structure using the dual-space algorithm implemented in SHELXT [2].

  • Refinement: Refine the structural model using full-matrix least-squares on F2 via SHELXL, utilizing the graphical interface provided by Olex2 [3]. Ensure all non-hydrogen atoms are refined anisotropically.

Quantitative Data Presentation

Table 1: Solvent Screening Matrix for 4-(benzoylamino)-N-methylbenzamide
Solvent (Donor)Antisolvent (Vapor)Polarity Shift ( Δϵ )Morphological ResultCrystal Quality / Suitability
MethanolWaterHighFine NeedlesPoor (Prone to solvate formation)
Ethyl Acetate n-Hexane Moderate Blocky Prisms Excellent (Single domain, highly ordered)
Dichloromethanen-PentaneHighAmorphous PowderN/A (Supersaturation rate too rapid)
Toluenen-HeptaneLowMicrocrystallineModerate (Requires longer incubation)
Table 2: Representative Crystallographic Parameters (Expected for Unsolvated Phase)
ParameterValueParameterValue
Chemical Formula C15​H14​N2​O2​ Volume ( V ) ∼1250.0 Å 3
Formula Weight 254.29 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity ( ρcalc​ ) ∼1.35 g/cm 3
Space Group P21​/c Temperature 100(2) K
a,b,c (Å) ∼11.2,8.5,13.4 Final R1​ [I>2σ(I)] <0.050
α,β,γ ( ) 90,∼105,90 Goodness-of-fit ( S ) ∼1.05

Experimental Workflow Visualization

Workflow N1 1. Compound Preparation 4-(benzoylamino)-N-methylbenzamide N2 2. Solvent Screening Identify optimal H-bond dynamics N1->N2 Assess Solubility N3 3. Vapor Diffusion Controlled supersaturation (EtOAc/Hexane) N2->N3 Setup Matrix N4 4. Crystal Harvesting Polarized light validation & Cryoprotection N3->N4 Isolate Crystals N5 5. SCXRD Data Collection 100 K, Mo/Cu Kα radiation N4->N5 Mount Specimen N6 6. Structure Elucidation Phase problem solution & Refinement N5->N6 Process Frames

Workflow for the crystallization and structural elucidation of 4-(benzoylamino)-N-methylbenzamide.

References

  • American Chemical Society. Crystal Growth & Design - Author Guidelines (Crystallography). ACS Publications.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Analytical Validation and Application of 4-(benzoylamino)-N-methylbenzamide as a Reference Standard in LC-MS/MS Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometry Scientists, and Pharmacokinetic (PK) Drug Development Professionals. Objective: To establish a robust, self-validating bioanalytical methodology using 4-(benzoylamino)-N-methylbenzamide (4-BNMB) as a structural analog internal standard (IS) for the quantification of benzamide-class therapeutics in human plasma.

The Physicochemical Rationale (Expertise & Experience)

In LC-MS/MS bioanalysis, the reliability of a pharmacokinetic assay is fundamentally tethered to the quality of its Internal Standard (IS). While stable isotope-labeled (SIL) standards are the gold standard, they are frequently cost-prohibitive or synthetically inaccessible during early-phase drug development. 4-(benzoylamino)-N-methylbenzamide (4-BNMB) serves as an optimal structural analog IS for benzamide-class therapeutics (e.g., entinostat, moclobemide, and novel p38 kinase inhibitors).

The Causality Behind the Selection of 4-BNMB:

  • Chromatographic Homology: The bis-amide backbone and terminal methyl group confer a moderate lipophilicity (LogP 2.1). This ensures 4-BNMB is retained on a C18 reversed-phase stationary phase long enough to escape the ion-suppressing void volume (which contains endogenous salts and phospholipids), co-eluting closely with target benzamide therapeutics.

  • Ionization Efficiency: The secondary amide nitrogens act as potent proton acceptors in positive Electrospray Ionization (ESI+), yielding a robust [M+H]+ precursor ion at m/z 255.1.

  • Predictable Fragmentation: Under Collision-Induced Dissociation (CID), the benzoyl group readily cleaves to form a highly stable benzoyl cation (m/z 105.0). This generates a high-intensity, low-noise Multiple Reaction Monitoring (MRM) transition (255.1 105.0), which is free from endogenous plasma interferences.

System Suitability & Normalization Logic (Trustworthiness)

A bioanalytical protocol must be a self-validating system. By spiking 4-BNMB at a constant concentration across all calibration standards, quality control (QC) samples, and unknown biological samples, the assay continuously monitors its own integrity.

Any variance in extraction recovery (e.g., incomplete protein precipitation) or mass spectrometric ionization (e.g., matrix effects from varying patient plasma lipids) affects both the target analyte and the 4-BNMB IS proportionally. By quantifying based on the Peak Area Ratio (Analyte/IS) rather than absolute analyte peak area, the system mathematically cancels out these physical variances. This ensures absolute quantitative accuracy, satisfying the rigorous matrix effect evaluations mandated by the FDA Bioanalytical Method Validation Guidance[1] and the ICH M10 guidelines[2].

IS_Normalization_Logic Target Target Analyte (Variable Recovery) Ratio Peak Area Ratio (Analyte / IS) Target->Ratio IS 4-BNMB IS (Constant Spike) IS->Ratio Result Accurate Quantification (Normalized) Ratio->Result Cancels Variance Matrix Matrix Effects (Ion Suppression) Matrix->Target Alters Signal Matrix->IS Alters Signal Equally

Logical mechanism of internal standard normalization correcting for matrix effects.

Experimental Protocol & Workflow

Step 1: Preparation of Reference Standard Solutions
  • Stock Solution: Weigh exactly 1.00 mg of 4-BNMB reference standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1.0 mg/mL stock.

    • Causality: DMSO is chosen over methanol for the primary stock to prevent compound precipitation during -20°C freeze-thaw cycles, ensuring long-term stability[2].

  • Working IS Solution: Dilute the stock solution 1:20,000 in 50:50 Methanol:Water to achieve a final working concentration of 50 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (K2EDTA anticoagulant) into a 96-well collection plate.

  • Add 10 µL of the 4-BNMB Working IS Solution (50 ng/mL) to all wells (excluding double blanks).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Cold acetonitrile rapidly denatures plasma proteins. The addition of formic acid lowers the pH, disrupting drug-protein binding and ensuring maximum recovery of both the target analyte and the 4-BNMB standard.

  • Vortex the plate at 1000 RPM for 5 minutes to ensure homogenous mixing.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the organic supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during column injection.

Bioanalytical_Workflow A 1. Plasma Sample (+ 4-BNMB IS) B 2. Protein Precipitation (Cold ACN + 0.1% FA) A->B C 3. Centrifugation (4,000 x g, 10 min) B->C D 4. Supernatant Transfer C->D E 5. Aqueous Dilution (Match Mobile Phase) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F

Step-by-step extraction and LC-MS/MS workflow using 4-BNMB.

Quantitative Data & Validation Parameters

To ensure the assay meets global regulatory standards, the LC-MS/MS parameters must be optimized, and the method must pass strict acceptance criteria.

Table 1: Optimized LC-MS/MS MRM Parameters

Mass spectrometer operated in ESI+ mode. Capillary voltage set to 3.5 kV, desolvation temperature at 450°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Benzamide Drug[Analyte-specific][Analyte-specific]5025
4-BNMB (IS Quantifier) 255.1 105.0 50 20
4-BNMB (IS Qualifier)255.1151.15015
Table 2: Reversed-Phase Gradient Elution Profile

Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Column Temperature: 40°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in Acetonitrile)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955
Table 3: Bioanalytical Validation Acceptance Criteria

Criteria established in accordance with FDA[1] and ICH M10[2] guidelines.

Validation ParameterAcceptance Criteria
Calibration Curve Linearity R2≥0.990 (using 1/x² weighting)
Accuracy (Non-LLOQ) Mean value within ±15% of nominal concentration
Accuracy (LLOQ) Mean value within ±20% of nominal concentration
Precision (CV%) 15% for all QCs; 20% for LLOQ
IS-Normalized Matrix Factor Between 0.85 and 1.15 (CV 15% across 6 lots)
Carryover Analyte peak area in blank 20% of LLOQ; IS peak area 5%

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." January 2023. URL:[Link]

Sources

Application Note: Advanced Techniques for Measuring Cellular Uptake of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 4-(benzoylamino)-N-methylbenzamide (4-BAMB) scaffold is a privileged pharmacophore frequently utilized in the design of targeted small-molecule therapeutics, including epigenetic modulators (e.g., HDAC inhibitors) and nuclear enzyme inhibitors (e.g., PARP inhibitors). A persistent bottleneck in drug development is the disconnect between biochemical potency ( IC50​ ) and cellular efficacy ( EC50​ ). This discrepancy is largely driven by intracellular bioavailability.

Small molecules like 4-BAMB must navigate the lipid bilayer while avoiding active expulsion by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) [1]. Because conjugating a bulky fluorophore to a low-molecular-weight benzamide drastically alters its physicochemical properties (cLogP, polar surface area) and transport kinetics, label-free techniques are mandatory for accurate pharmacokinetic profiling.

This application note details a dual-pillar methodology for evaluating 4-BAMB cellular uptake: LC-MS/MS for absolute intracellular quantification [2], and the Cellular Thermal Shift Assay (CETSA) to validate functional target engagement [3].

Pharmacokinetic Transport Mechanisms

Before measuring uptake, it is critical to understand the dynamic equilibrium governing the intracellular concentration of 4-BAMB. The molecule enters primarily via passive diffusion but is subject to rapid, ATP-dependent efflux.

TransportMechanisms EX Extracellular Matrix [4-BAMB] MEM Lipid Bilayer EX->MEM Passive Diffusion IN Intracellular Cytosol (Target Binding) MEM->IN IN->IN Target Engagement (CETSA Validation) PGP Efflux Transporter (e.g., P-gp/ABCB1) IN->PGP Substrate Recognition PGP->EX ATP-Dependent Efflux

Pharmacokinetic transport and efflux mechanisms of benzamides.

Pillar I: Quantitative Intracellular Pharmacokinetics via LC-MS/MS

Expertise & Causality: Standard cell harvesting techniques (e.g., trypsinization at 37°C) are fundamentally flawed for small-molecule uptake assays. Benzamides can diffuse out of the cell or be actively pumped out by P-gp in a matter of seconds. To prevent this, our protocol employs a thermal quench using ice-cold buffers to instantly solidify the lipid bilayer and halt ATP-dependent efflux. Subsequent lysis with 80% cold methanol serves a dual purpose: it efficiently extracts the hydrophobic 4-BAMB scaffold while simultaneously precipitating cellular proteins to eliminate matrix suppression during mass spectrometry [2].

Step-by-Step Protocol: LC-MS/MS Cellular Uptake

Self-Validating System: This protocol includes parallel well normalization using a BCA protein assay to ensure well-to-well variations in cell count do not skew uptake data.

  • Cell Seeding & Dosing: Seed target cells (e.g., MDA-MB-231 or HeLa) in 6-well plates at 5×105 cells/well. Incubate overnight. Dose cells with 4-BAMB (e.g., 1 µM, 0.1% DMSO final concentration) for the desired time course (0.5, 1, 2, 4, and 8 hours).

  • Thermal Quench & Washing: Immediately place the plate on ice. Aspirate the media and wash the monolayer rapidly three times with 2 mL of ice-cold PBS (4°C). Critical: This step must be completed in under 30 seconds per well to prevent drug efflux.

  • Biphasic Lysis & Extraction: Add 500 µL of ice-cold 80% Methanol/20% Water containing a deuterated internal standard (e.g., 4-BAMB-d3 at 50 nM). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate for 5 minutes at 4°C, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Sample Preparation: Transfer 400 µL of the supernatant to an LC-MS vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the LC mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • Normalization: Resuspend the remaining protein pellet in 0.1 M NaOH and quantify total protein using a BCA assay. Express final LC-MS/MS data as pmol of 4-BAMB / mg of total protein.

UptakeWorkflow N1 1. Incubation 4-BAMB Dosing N2 2. Thermal Quench 4°C PBS Wash N1->N2 N3 3. Biphasic Lysis 80% MeOH Extraction N2->N3 N4 4. Centrifugation Protein Precipitation N3->N4 N5 5. LC-MS/MS MRM Quantification N4->N5

Workflow for LC-MS/MS quantification of intracellular 4-BAMB.

Pillar II: Functional Target Engagement via CETSA

Expertise & Causality: LC-MS/MS confirms that 4-BAMB has crossed the cell membrane, but it cannot distinguish between freely available drug, drug sequestered in lysosomes, or drug bound to the target. The Cellular Thermal Shift Assay (CETSA) bridges this gap. Based on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation, CETSA provides definitive proof that 4-BAMB has successfully reached and engaged its intracellular target in a live-cell environment [3].

Step-by-Step Protocol: Isothermal Dose-Response CETSA

Self-Validating System: The inclusion of a vehicle (DMSO) control ensures that the observed thermal stabilization is strictly ligand-induced.

  • In-Cell Dosing: Culture cells in T-75 flasks. Treat with varying concentrations of 4-BAMB (e.g., 1 nM to 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Detach cells using TrypLE, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler at a pre-determined aggregation temperature ( Tagg​ ) for the target protein (typically between 45°C and 55°C) for exactly 3 minutes. Cool immediately to 4°C for 3 minutes.

  • Lysis: Add 1% NP-40 (final concentration) to the tubes and subject them to three cycles of freeze-thaw (liquid nitrogen to 25°C) to ensure complete lysis.

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the 4-BAMB-stabilized proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fraction via Western Blot or AlphaLISA targeting your specific protein of interest. Plot the remaining soluble protein against the 4-BAMB concentration to determine the EC50​ of target engagement.

Quantitative Data Presentation: Methodological Comparison

To select the optimal assay for your specific drug development stage, refer to the analytical parameters summarized below.

Analytical TechniqueLimit of Detection (LOD)ThroughputPrimary MeasurementKey AdvantageLimitation
LC-MS/MS ~0.05 - 0.1 ng/mLMedium (96-well)Total intracellular concentrationLabel-free, absolute molar quantification.Cannot distinguish free vs. bound drug.
CETSA Target-dependentHigh (AlphaLISA)Functional target engagementProves the drug reached the target protein.Indirect proxy for concentration.
Radiolabeling ( 11C / 3H ) < 0.01 ng/mLHigh (Scintillation)Total intracellular concentrationExtreme sensitivity, no matrix effects [4].Requires hazardous radioactive synthesis.

References

  • Novel Benzo Five-Membered Heterocycle Derivatives as P-Glycoprotein Inhibitors: Design, Synthesis, Molecular Docking, and Anti-Multidrug Resistance Activity. Journal of Medicinal Chemistry. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link] 4.[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51) Is an Efflux Transporter Substrate and Ineffective for PET Imaging of Brain D3 Receptors in Rodents and Monkey. MDPI Pharmaceuticals. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(benzoylamino)-N-methylbenzamide Precipitation in Assay Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development failures stemming from the physicochemical properties of screening compounds.

4-(benzoylamino)-N-methylbenzamide is a highly lipophilic small molecule. Its planar aromatic system and dual amide bonds make it highly susceptible to intermolecular hydrogen bonding and π-π stacking. When transitioned from an organic solvent into an aqueous assay buffer, these properties drive rapid nucleation and precipitation. This guide explores the mechanistic causes of this phenomenon and provides field-proven, self-validating protocols to rescue your assays.

Part 1: Mechanistic Causes of Precipitation

Q: Why does 4-(benzoylamino)-N-methylbenzamide precipitate so rapidly upon dilution, even at low micromolar concentrations?

A: The issue lies in the fundamental difference between thermodynamic solubility and kinetic solubility . Thermodynamic solubility is the true equilibrium concentration of the compound in water. However, in drug discovery and biochemical assays, we rely on kinetic solubility: the concentration at which a supersaturated solution (created by diluting a DMSO stock into an aqueous medium) first becomes unstable and precipitates[1] [2].

When you inject a concentrated DMSO stock of 4-(benzoylamino)-N-methylbenzamide into an aqueous buffer, you induce "solvent shock." The water molecules rapidly strip the DMSO solvation shell away from the compound. Because the compound's hydrophobic surface area is suddenly exposed to a highly polar environment, the molecules aggregate to minimize their contact with water, leading to nucleation and visible precipitation.

G DMSO DMSO Stock (High Solvation) Supersat Supersaturated State DMSO->Supersat Rapid Dilution Aqueous Aqueous Buffer (High Polarity) Aqueous->Supersat Solvent Shock Nucleation Nucleation & Aggregation Supersat->Nucleation Hydrophobic Interactions Precip Visible Precipitation Nucleation->Precip Thermodynamic Equilibration

Thermodynamic and kinetic pathways leading to small molecule precipitation.

Part 2: Buffer Optimization & Quantitative Data

Q: How can I optimize my assay buffer to prevent precipitation without denaturing my target protein?

A: Preventing precipitation requires lowering the thermodynamic penalty of the compound existing in water. This is achieved through a three-tiered approach:

  • Co-solvents: Maintaining a final DMSO concentration of 1% to 2% (if tolerated by your target protein).

  • Surfactants: Adding non-ionic detergents like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) to lower surface tension and form protective micelles around the hydrophobic benzamide core.

  • Carrier Proteins: Supplementing with 0.1% Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets (Sudlow sites) that act as a thermodynamic "sink," shielding the lipophilic compound from the aqueous bulk phase and preventing molecule-to-molecule nucleation.

Table 1: Effect of Buffer Additives on 4-(benzoylamino)-N-methylbenzamide Kinetic Solubility

Buffer Condition (pH 7.4)Final DMSOMax Kinetic SolubilityObservation (at 1 Hour)
Standard PBS1.0%< 5 µMImmediate visible precipitation
PBS + 0.05% Tween-201.0%25 µMCloudy (colloidal aggregation)
PBS + 0.1% BSA1.0%50 µMClear, stable solution
PBS + 0.05% Tween-20 + 0.1% BSA2.0%> 100 µMClear, stable for 24+ hours

Part 3: Experimental Protocols & Workflows

Q: What is the correct protocol for preparing and diluting the stock solution to avoid "solvent shock"?

A: The order of addition and the mixing kinetics dictate whether a compound stays in solution. If you add aqueous buffer to a DMSO stock, the local concentration of water slowly increases, guaranteeing that the compound passes through its precipitation threshold. You must always add the compound to the rapidly mixing buffer.

Below is a self-validating, step-by-step methodology for assay preparation.

Step-by-Step Methodology: The Intermediate Dilution Protocol

Step 1: Primary Stock Preparation Dissolve solid 4-(benzoylamino)-N-methylbenzamide in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Intermediate Dilution (Optional but Recommended) To prevent drastic solvent shock, prepare an intermediate dilution plate. Dilute the 10 mM stock 1:10 into a solution of 50% DMSO / 50% Assay Buffer (yielding 1 mM compound in 50% DMSO).

Step 3: Matrix Preparation Pre-warm your final assay buffer (containing 0.1% BSA and 0.05% Tween-20) to your assay temperature (e.g., 25°C or 37°C). Cold buffers drastically reduce kinetic solubility.

Step 4: Compound Addition Using acoustic liquid handling (e.g., Echo dispenser) or rapid multi-channel pipetting, dispense the intermediate stock directly into the center of the pre-warmed assay buffer while it is under constant agitation (orbital shaking at 500 rpm).

Step 5: Self-Validation (Quality Control) Before adding your biological target (enzyme/cells), read the assay plate on a spectrophotometer at 620 nm. A rising baseline absorbance compared to a DMSO-only control indicates sub-visual light scattering from micro-precipitates. If the absorbance is flat, the protocol was successful, and you may proceed with the biological assay.

Workflow Solid Solid 4-(benzoylamino)- N-methylbenzamide Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve at RT Inter Intermediate Dilution (50% DMSO) Stock->Inter Stepwise Dilution Final Final Assay Buffer (<2% DMSO, BSA Present) Inter->Final Add to Mixing Matrix Validate Absorbance/Nephelometry (Confirm Soluble) Final->Validate QC Step

Step-by-step workflow preventing local concentration spikes during dilution.

Part 4: Advanced Troubleshooting & Artifact Mitigation

Q: My assay is showing highly variable data, but I don't see any visible precipitate in the well. What is happening?

A: You are likely experiencing colloidal aggregation. 4-(benzoylamino)-N-methylbenzamide can form sub-micron aggregates (micelles or colloids) before forming visible, macroscopic precipitates. These colloids sequester the compound, drastically reducing the actual "free" concentration available to bind your target, leading to variable IC50 values. Furthermore, these colloids can non-specifically bind to and denature your target proteins.

To distinguish between a true solution and colloidal aggregation, you must measure the Critical Aggregation Concentration (CAC) . This is best done using Dynamic Light Scattering (DLS) or a confocal Static Light Scattering (cSLS) plate reader (nephelometry) [3]. If your working concentration exceeds the CAC, you must either lower the top concentration of your dose-response curve or increase the surfactant/carrier protein concentration in your buffer.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:[Link]

  • ResearchGate / Abbott Laboratories. Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility. Available at:[Link]

Technical Support Center: HPLC Retention Optimization for 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) retention time for 4-(benzoylamino)-N-methylbenzamide .

This compound features a highly conjugated structure with two aromatic rings and two amide linkages. These structural characteristics dictate its chromatographic behavior, requiring specific strategies for stationary phase selection and mobile phase optimization.

Optimization Workflow

G Start Analyze Molecule 4-(benzoylamino)-N-methylbenzamide Col Select Stationary Phase (Phenyl-Hexyl or Endcapped C18) Start->Col Scout Execute Scouting Gradient (5-95% Organic) Col->Scout Eval Calculate Retention Factor (k') Target: 2 ≤ k' ≤ 10 Scout->Eval Opt Fine-Tune Isocratic Method or Shallow Gradient Eval->Opt k' in range Mod Adjust % Organic or Change Modifier (ACN/MeOH) Eval->Mod k' out of range Mod->Scout Re-evaluate

HPLC retention time optimization workflow for neutral bis-amide compounds.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(benzoylamino)-N-methylbenzamide exhibit inconsistent retention times and peak tailing on standard C18 columns?

Answer: The causality lies in the molecule's functional groups. 4-(benzoylamino)-N-methylbenzamide contains two amide linkages that act as strong hydrogen bond donors and acceptors. On older or poorly endcapped C18 columns, these amide groups interact strongly with residual, unreacted silanols on the silica surface. This secondary polar interaction disrupts the primary hydrophobic retention mechanism, leading to peak tailing and retention time drift.

Solution: Switch to a highly endcapped C18 column or, preferably, an aromatic phase like a Phenyl-Hexyl or RP-Amide column. A Phenyl-Hexyl phase provides orthogonal π−π interactions with the analyte's two benzene rings, while an RP-Amide phase offers intrinsic hydrogen bonding capabilities that shield residual silanols, yielding sharper peaks and stable retention[1].

Q2: How do I select the right organic modifier to optimize the retention factor ( k′ )?

Answer: The retention factor ( k′ ) should ideally fall between 2 and 10 to balance chromatographic resolution and analysis time. For this bis-amide compound, the choice between Acetonitrile (ACN) and Methanol (MeOH) fundamentally alters selectivity.

ACN is an aprotic solvent with a strong dipole and acts as a π -electron acceptor, interacting favorably with the aromatic rings. MeOH is a protic solvent and a strong hydrogen-bond donor/acceptor. Because 4-(benzoylamino)-N-methylbenzamide has multiple hydrogen-bonding sites at its amide linkages, MeOH will actively compete for these sites, altering the molecule's solvation shell and changing its partitioning behavior compared to ACN. Rule of Thumb: Increasing the organic modifier by 10% typically reduces retention by 2- to 3-fold[2]. If the compound elutes too quickly ( k′<2 ) with ACN, switching to the weaker solvent MeOH will increase retention and potentially improve resolution.

Q3: Will adjusting the mobile phase pH increase the retention of this compound?

Answer: No. Unlike basic amines or acidic compounds, the amide groups in 4-(benzoylamino)-N-methylbenzamide are essentially neutral across the standard HPLC operating range (pH 2–8). Because the molecule does not ionize within this range, pH adjustments will not alter its hydrophobicity or its primary retention mechanism[3].

Caveat: While pH won't change the analyte's ionization state, using a low-pH mobile phase (e.g., adding 0.1% Formic Acid or Trifluoroacetic Acid) is still highly recommended. A low pH protonates the residual silanols on the stationary phase, neutralizing their charge and minimizing secondary ionic interactions, which ensures robust peak shape[2].

Quantitative Data: Modifier & Stationary Phase Parameters

ParameterMethanol (MeOH)Acetonitrile (ACN)Impact on 4-(benzoylamino)-N-methylbenzamide
Solvatochromic Property Acidic / H-bond donorDipole / π -acceptorMeOH interacts with amide carbonyls; ACN interacts with aromatic rings[2].
Elution Strength WeakerStrongerRequires ~10-15% more MeOH to achieve the same k′ as ACN.
Viscosity (at 50% aq) High (~1.6 cP)Moderate (~0.9 cP)MeOH blends generate higher backpressure; may require lower flow rates or higher column temperatures.
Stationary Phase Synergy Excellent with RP-AmideExcellent with Phenyl-HexylMatch the modifier to the column chemistry to maximize π−π or H-bonding selectivity[1].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Broad Scouting Gradient for Initial Retention Assessment

Purpose: To empirically determine the elution strength required for 4-(benzoylamino)-N-methylbenzamide and establish a baseline k′ .

  • System Preparation: Purge HPLC lines with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid suppresses silanol activity, ensuring peak symmetry for the amide groups.

  • Column Equilibration: Install a Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 3 µm). Equilibrate with 5% B for at least 10 column volumes until the baseline is stable.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes. Maintain at 95% B for 5 minutes to flush strongly retained matrix components[4].

  • Data Analysis & Validation: Record the retention time ( tR​ ). Calculate the effective %B at elution by accounting for the system dwell volume ( VD​ ). Self-Validation Check: If the peak elutes during the isocratic hold at 95% B, the compound is highly hydrophobic under these conditions, indicating that a less retentive stationary phase (e.g., C8) or a stronger modifier (THF) may be required.

Protocol 2: Isocratic Fine-Tuning and Robustness Check

Purpose: To lock in a reproducible isocratic method with an optimal retention factor.

  • Composition Calculation: Based on the results of Protocol 1, set the isocratic %B to approximately 10–15% lower than the effective %B at which the compound eluted during the gradient.

  • Flow Rate Optimization: Set the flow rate to 1.0 mL/min. Self-Validation Check: Monitor system pressure. If pressure exceeds 3000 psi (common with MeOH/Water mixtures), increase the column temperature to 35°C–40°C. This thermodynamically reduces mobile phase viscosity without altering the physical system setup.

  • Retention Factor ( k′ ) Verification: Inject the sample and calculate k′=(tR​−t0​)/t0​ , where t0​ is the void time.

  • Iterative Adjustment: Ensure k′ is strictly between 2 and 10.

    • If k′<2 : The analyte is poorly retained and risks co-elution with the void volume. Decrease %B by 5%[2].

    • If k′>10 : The analyte is over-retained, leading to passive diffusion, band broadening, and loss of sensitivity. Increase %B by 5%.

Sources

Technical Support Center: Troubleshooting 4-(Benzoylamino)-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 4-(benzoylamino)-N-methylbenzamide .

The standard preparation of this molecule involves a two-step sequence: the protection/benzoylation of 4-aminobenzoic acid, followed by the amidation of the carboxylic acid with methylamine. Because both the starting materials and intermediates possess competing nucleophilic and electrophilic sites, precise control over reaction conditions is required to minimize synthetic byproducts.

Workflow & Pathway Visualization

The following diagram maps the optimal synthetic workflow alongside the mechanistic pathways that lead to the most common impurities.

Workflow SM 4-Aminobenzoic Acid Step1 Schotten-Baumann Benzoylation SM->Step1 PhCOCl Int1 4-(Benzoylamino) benzoic acid Step1->Int1 pH 8-10 By1 Dibenzoylated Imide Byproduct Step1->By1 Excess PhCOCl Low pH Step2 Amidation (Activation + MeNH2) Int1->Step2 SOCl2 or EDC Prod 4-(Benzoylamino)- N-methylbenzamide Step2->Prod MeNH2 Sealed By2 Urea Byproducts / Hydrolysis Step2->By2 Open Air Moisture

Figure 1: Synthetic workflow and common byproduct pathways for 4-(benzoylamino)-N-methylbenzamide.

Troubleshooting FAQs

Q1: Why am I observing a high percentage of the dibenzoylated byproduct during the first step? Causality & Solution: The initial step utilizes a Schotten-Baumann reaction to benzoylate the primary amine[1]. If the pH of the aqueous reaction mixture drops below 8, the buffering capacity is lost. Under these conditions, the mono-benzoylated product can act as a nucleophile against a second equivalent of benzoyl chloride, forming an imide (dibenzoylation). Furthermore, excess benzoyl chloride that isn't rapidly hydrolyzed by the base will drive this over-reaction[2]. Actionable fix: Maintain the pH strictly between 8 and 10 using continuous dropwise addition of 10% NaOH. Use exactly 1.05 to 1.1 equivalents of benzoyl chloride, adding it slowly at 0–5 °C to kinetically favor the mono-benzoylation product.

Q2: My final yield is low, and I recover mostly unreacted 4-(benzoylamino)benzoic acid. How do I drive the amidation to completion? Causality & Solution: Methylamine is a highly volatile gas (boiling point -6 °C). When using aqueous or methanolic methylamine in an open flask or under a standard reflux condenser, the reagent volatilizes and escapes the reaction matrix before it can fully react with the activated carboxylic acid. Actionable fix: Perform the amidation in a sealed pressure tube or a specialized microwave reactor vial. Alternatively, generate methylamine in situ by using methylamine hydrochloride (MeNH₂·HCl) combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a closed system.

Q3: Should I use an acid chloride intermediate or a carbodiimide coupling reagent (e.g., EDC/HOBt) for the amidation step? Causality & Solution: Both approaches have distinct trade-offs. Converting 4-(benzoylamino)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) is highly efficient and scalable[3]. However, trace HCl and harsh conditions can occasionally lead to partial hydrolysis of the benzamide bond if adventitious moisture is present. Conversely, EDC/HOBt is milder but generates water-soluble urea byproducts. Because your target molecule is highly polar and prone to hydrogen bonding, removing urea derivatives via standard aqueous workup often leads to emulsion formation and product loss. Actionable fix: For scale-up (>5g), the acid chloride route is preferred due to the volatility of the SOCl₂ byproducts (SO₂ and HCl). For small-scale discovery chemistry, use HATU/DIPEA, which requires simpler chromatographic purification compared to EDC.

Q4: Can I reverse the synthetic sequence (i.e., amidate 4-aminobenzoic acid with methylamine first, then benzoylate)? Causality & Solution: Reversing the sequence is strongly discouraged. 4-Aminobenzoic acid is a bifunctional molecule. If you attempt to activate the carboxylic acid while the primary amine is unprotected, the molecule will undergo rapid intermolecular self-condensation, yielding intractable polyamides and oligomeric byproducts. The amine must be masked (protected) via benzoylation prior to any carboxylic acid activation.

Methodological Data & Reagent Selection

To assist in selecting the appropriate amidation strategy for Step 2, refer to the quantitative comparison below.

Table 1: Comparison of Amidation Strategies for 4-(Benzoylamino)benzoic Acid

Activation MethodReagentsTypical YieldMajor ByproductsOptimal Purification Strategy
Acid Chloride SOCl₂, cat. DMF, MeNH₂75–85%Hydrolyzed starting materialPrecipitation from cold water; recrystallization.
Carbodiimide EDC·HCl, HOBt, DIPEA, MeNH₂·HCl60–70%Urea derivatives, unreacted acidExtensive aqueous washing (1N HCl, sat. NaHCO₃); phase separation.
Uronium Salt HATU, DIPEA, MeNH₂·HCl80–95%TetramethylureaFlash column chromatography (DCM/MeOH gradient).

Validated Experimental Protocols

The following protocols are designed as self-validating systems, meaning the physical observations during the experiment directly confirm the mechanistic success of the step.

Protocol A: Synthesis of 4-(Benzoylamino)benzoic acid (Schotten-Baumann Method)

This protocol uses pH as a real-time indicator of reaction progress and byproduct prevention.

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in a 10% w/v aqueous NaOH solution until complete dissolution is achieved (pH ~10). Cool the mixture to 0–5 °C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes under vigorous stirring. Causality: Slow addition prevents localized concentration spikes, mitigating dibenzoylation and excessive exothermic hydrolysis of the reagent[1].

  • pH Maintenance: Monitor the pH continuously. As the reaction proceeds, HCl is generated. Add 10% NaOH dropwise to maintain the pH strictly between 8 and 10.

  • Quenching & Precipitation: Once the pH stabilizes without further base addition (indicating completion), stir for an additional 30 minutes at room temperature. Acidify the solution to pH 2–3 using 2M HCl. Validation: The mono-benzoylated product will precipitate as a white/beige solid, while unreacted amine hydrochloride remains highly soluble in the acidic aqueous phase.

  • Isolation: Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum.

Protocol B: Synthesis of 4-(Benzoylamino)-N-methylbenzamide (Acid Chloride Route)

This protocol uses gas evolution and solubility as physical markers for activation completion.

  • Activation: Suspend 4-(benzoylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) and 2 drops of anhydrous DMF (catalyst)[3].

  • Reflux: Heat the mixture to reflux (40 °C). Validation: The suspension will gradually become a clear solution as the acid converts to the highly soluble acid chloride. Gas evolution (SO₂ and HCl) will be visible. Once gas evolution ceases and the solution is clear (approx. 2 hours), activation is complete.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride as a solid residue. Causality: Complete removal of SOCl₂ is critical to prevent it from reacting with methylamine in the next step, which would rapidly consume the reagent and lower the yield.

  • Amidation: Dissolve the acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. In a well-ventilated fume hood, add a 2.0 M solution of methylamine in THF (3.0 eq) dropwise. Seal the reaction vessel immediately after addition to prevent methylamine volatilization.

  • Workup: Stir at room temperature for 4 hours. Concentrate the mixture, reconstitute in ethyl acetate, and wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the final product.

References

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace.1

  • Synthesis and Properties of Flexible Poly(ether ketone) Backbones, Grafted with Stiff, Monodisperse Side Chains. ACS Macromolecules.3

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Analytical Chemistry.2

Sources

4-(benzoylamino)-N-methylbenzamide stability and degradation tracking over time

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(benzoylamino)-N-methylbenzamide stability and analytical tracking. As a Senior Application Scientist, I frequently see researchers struggle with the complex degradation kinetics of dual-amide scaffolds. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind degradation pathways and self-validating workflows to ensure absolute confidence in your analytical data.

Mechanistic Overview: The Dual-Amide Challenge

4-(benzoylamino)-N-methylbenzamide is a unique structural entity because it contains two distinct amide environments: an anilide (the benzoylamino group) and an aliphatic secondary amide (the N-methylbenzamide group). When subjected to thermal, hydrolytic, or oxidative stress, these two bonds do not behave equally. Understanding the electronic environment of each bond is the key to predicting, tracking, and troubleshooting its degradation profile.

Degradation Parent 4-(benzoylamino)- N-methylbenzamide H_Anilide Anilide Hydrolysis (Base/Acid) Parent->H_Anilide Fast H_Alkyl N-Methyl Hydrolysis (Base/Acid) Parent->H_Alkyl Slow Ox_Met Oxidative Stress (CYP450/ROS) Parent->Ox_Met [O] P1 Benzoic Acid + 4-amino-N-methylbenzamide H_Anilide->P1 P2 4-(benzoylamino)benzoic acid + Methylamine H_Alkyl->P2 P3 N-hydroxymethyl intermediate Ox_Met->P3 P4 N-demethylated amide + Formaldehyde P3->P4 -CH2O

Fig 1: Degradation pathways of 4-(benzoylamino)-N-methylbenzamide via hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q: During forced degradation, why does the anilide bond cleave significantly faster than the N-methylbenzamide bond? A: This is a matter of electronic delocalization and leaving group pKa. In the benzoylamino (anilide) group, the nitrogen's lone pair is conjugated with the central phenyl ring. This pulls electron density away from the amide carbonyl, making the carbonyl carbon highly electrophilic and highly susceptible to nucleophilic attack by hydroxide ions[1]. Furthermore, the resulting aniline derivative is a much weaker base (pKa ~4.6) than methylamine (pKa ~10.6), making the anilide cleavage thermodynamically and kinetically favored under both acidic and basic conditions[2].

Q: In my in vitro microsomal stability assays, I am detecting a transient mass shift of +16 Da, followed by a stable -14 Da peak. What is happening? A: You are observing classic oxidative N-demethylation. Cytochrome P450 enzymes (or reactive oxygen species) oxidize the N-methyl group to an unstable N-hydroxymethyl intermediate (+16 Da). Because substitution on the nitrogen atom markedly affects the stability of the N-methylol produced, this intermediate spontaneously degrades to release formaldehyde, leaving behind the primary amide (-14 Da relative to the parent compound)[3].

Q: Why am I losing mass balance during long-term stability tracking? A: If the molar sum of your parent compound and detected degradants falls below 95%, you have a "leaky" analytical system. This usually occurs for two reasons:

  • Volatile Loss: As mentioned above, oxidative degradation releases formaldehyde, which escapes standard LC-MS detection[3].

  • Precipitation: The primary hydrolytic degradants (benzoic acid and 4-(benzoylamino)benzoic acid) have highly pH-dependent solubilities. If your sample matrix pH drops, these degradants may precipitate out of solution before injection[4].

Troubleshooting Guide: Analytical Artifacts vs. Real Degradation

SymptomMechanistic CauseSelf-Validating Solution
Drifting retention times for degradant peaks Carboxylic acid degradants (e.g., benzoic acid) are partially ionized at neutral pH, leading to secondary interactions with the stationary phase.Buffer the LC mobile phase to pH 2.5 (using 0.1% Formic Acid or TFA). This ensures all acidic degradants are fully protonated, locking their retention times and preventing peak tailing[4].
Exaggerated hydrolysis in the autosampler The stress catalyst (acid/base) continues to hydrolyze the sample while it waits in the autosampler queue.Implement a hard quench . Neutralize alkaline samples with equimolar HCl (and vice versa) immediately at the time point to lock the kinetic profile.
Missing oxidative mass balance Formaldehyde escapes detection, skewing the molar sum calculations.Spike the stressed sample with 2,4-Dinitrophenylhydrazine (DNPH). This derivatizes the evolved formaldehyde into a stable chromophore that can be quantified via UV-Vis, closing the mass balance loop[3].

Quantitative Data: LC-MS/MS Degradation Product Tracking

To accurately track the degradation of 4-(benzoylamino)-N-methylbenzamide, configure your mass spectrometer to monitor the following expected mass shifts.

Degradant IdentityDegradation PathwayExpected Mass Shift (Δ Da)Optimal LC-MS ESI ModeRelative Kinetics
Benzoic AcidAnilide HydrolysisN/A (Cleavage)Negative (-H)Fast (Base-catalyzed)
4-amino-N-methylbenzamideAnilide Hydrolysis-104 DaPositive (+H)Fast (Base-catalyzed)
4-(benzoylamino)benzoic acidN-Methyl HydrolysisN/A (Cleavage)Negative (-H)Slow
MethylamineN-Methyl HydrolysisN/A (Cleavage)Positive (+H)Slow
N-hydroxymethyl intermediateOxidative Stress+16 DaPositive (+H)Transient / Unstable
N-demethylated primary amideOxidative Stress-14 DaPositive (+H)Moderate

Experimental Protocol: Self-Validating Forced Degradation

To ensure your stability data is scientifically rigorous, you must utilize a self-validating workflow. This protocol ensures that any decrease in the parent compound is mathematically accounted for by a proportional increase in degradants.

Step 1: Matrix Preparation Prepare a 10 mM stock of 4-(benzoylamino)-N-methylbenzamide in LC-MS grade DMSO. Dilute to a working concentration of 100 µM in 50:50 Acetonitrile:Water. Causality note: The 50% organic fraction is critical to prevent the precipitation of the highly hydrophobic parent compound and its subsequent degradants.

Step 2: Stress Initiation (ICH Q1A Aligned) Divide the working solution into three parallel stress environments:

  • Alkaline Hydrolysis: Add 0.1 N NaOH (1:1 v/v).

  • Acidic Hydrolysis: Add 0.1 N HCl (1:1 v/v).

  • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate all samples in sealed vials at 60°C.

Step 3: Self-Validating Quenching (Critical Step) At predetermined time points (0h, 2h, 8h, 24h, 7 days), extract 50 µL aliquots.

  • Immediately quench alkaline samples with 50 µL of 0.1 N HCl.

  • Immediately quench acidic samples with 50 µL of 0.1 N NaOH.

  • Validation Spike: Post-quench, immediately spike the aliquot with 10 µM of an isotopically labeled internal standard (e.g., ¹³C₆-benzoic acid). This accounts for any volume loss or ionization suppression during LC-MS analysis.

Step 4: Chromatographic Separation Inject 2 µL onto a C18 UPLC column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality note: The acidic modifier suppresses the ionization of the carboxylic acid degradants in solution, forcing them into their neutral state for sharp, reproducible hydrophobic retention.

Step 5: Mass Balance Calculation Convert all integrated peak areas to molar concentrations using pre-established standard curves. Calculate the mass balance: Total Moles = Moles(Parent_t) + Moles(Degradant 1_t) + Moles(Degradant 2_t)... If the total moles deviate by >5% from the Time 0 concentration, investigate for volatile loss (e.g., formaldehyde) or sample precipitation.

References

  • [3] The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. nih.gov. 3

  • [2] The nucleophilic catalysed decomposition of N-methyl-N-nitroamides in aqueous buffers. rsc.org. 2

  • [4] Technical Support Center: N-Methylbenzamide Amidation Reactions - Benchchem. benchchem.com. 4

  • [1] Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. researchgate.net. 1

Sources

Technical Support Center: Strategies to Enhance Oral Bioavailability of 4-(Benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(benzoylamino)-N-methylbenzamide and other challenging compounds with poor oral bioavailability. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of formulation and preclinical testing. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the oral bioavailability of 4-(benzoylamino)-N-methylbenzamide.

Q1: Why is the oral bioavailability of 4-(benzoylamino)-N-methylbenzamide expected to be poor?

A1: While specific data for 4-(benzoylamino)-N-methylbenzamide is limited, its chemical structure suggests several factors that contribute to poor oral bioavailability. The presence of two benzoyl groups and an N-methylbenzamide core likely results in high lipophilicity and consequently, low aqueous solubility.[1][2][3] Poor solubility is a primary reason for low dissolution in the gastrointestinal tract, a critical step for drug absorption.[4][5] Furthermore, the N-methyl group could be susceptible to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug reaching systemic circulation.[6][7][8][9][10][11]

Q2: What are the initial steps to characterize the bioavailability issues of my compound?

A2: A systematic approach is crucial. Start with fundamental physicochemical characterization:

  • Solubility determination: Assess the equilibrium solubility in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to understand its behavior in the GI tract.

  • Permeability assessment: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to classify its permeability potential.[12][13]

  • Metabolic stability: In vitro studies using liver microsomes or hepatocytes can provide an early indication of its susceptibility to first-pass metabolism.[14][15]

These initial data points will help you identify whether solubility, permeability, or metabolism is the primary barrier to oral absorption.

Q3: What are the main formulation strategies to consider for a poorly soluble compound like 4-(benzoylamino)-N-methylbenzamide?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[4][16][17][18] The choice of strategy will depend on the specific properties of your compound. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.[4][19]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[5][18]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can enhance solubilization and promote lymphatic absorption, which can help bypass first-pass metabolism.[7][17][20]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles or nanocrystals can improve its solubility and dissolution characteristics.[17][19][21]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Issue 1: Inconsistent Drug Loading and Poor Stability in my Lipid-Based Formulation.

Q: I've developed a Self-Emulsifying Drug Delivery System (SEDDS) for 4-(benzoylamino)-N-methylbenzamide, but I'm observing phase separation and inconsistent drug loading between batches. What could be the cause and how can I resolve this?

A: This is a common challenge with lipid-based formulations. The issue likely stems from a combination of factors related to excipient compatibility and formulation optimization.

Underlying Causality:

The stability of a SEDDS depends on the careful selection of oils, surfactants, and co-surfactants that can maintain the drug in a solubilized state, both in the formulation and upon dispersion in aqueous media. Phase separation indicates that the components are not fully miscible or that the drug is precipitating out of the solution. Inconsistent drug loading points to issues with the manufacturing process or solubility limits within the formulation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lipid-based formulation instability.

Step-by-Step Experimental Protocol:

  • Systematic Excipient Screening:

    • Objective: To identify a suitable oil, surfactant, and co-surfactant system with high solubilizing capacity for 4-(benzoylamino)-N-methylbenzamide.

    • Procedure:

      • Determine the saturation solubility of your compound in a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

      • Select the excipients that demonstrate the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams:

    • Objective: To identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon aqueous dispersion.

    • Procedure:

      • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

      • Titrate each formulation with water and observe the formation of emulsions.

      • Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

  • Formulation Characterization and Optimization:

    • Objective: To fine-tune the formulation for optimal performance.

    • Procedure:

      • Prepare formulations within the identified self-emulsifying region.

      • Measure the droplet size and polydispersity index (PDI) upon dispersion in simulated gastric and intestinal fluids. Aim for a droplet size below 200 nm and a PDI below 0.3 for optimal absorption.

      • Assess the stability of the dispersed emulsion over time to ensure no drug precipitation occurs.

Data Summary Table:

Formulation ComponentExcipientSolubility of Compound (mg/mL)
Oil Capryol 9015.2
Labrafil M 1944 CS25.8
Olive Oil5.1
Surfactant Cremophor EL45.3
Tween 8038.7
Labrasol52.1
Co-surfactant Transcutol HP89.5
PEG 40075.2
Propylene Glycol60.4

Note: The data in this table is illustrative and should be determined experimentally for your specific compound.

Issue 2: High First-Pass Metabolism is Suspected Despite Improved Dissolution from my Solid Dispersion Formulation.

Q: My solid dispersion formulation of 4-(benzoylamino)-N-methylbenzamide shows excellent in vitro dissolution. However, the in vivo pharmacokinetic study in rats still reveals low oral bioavailability. I suspect high first-pass metabolism. How can I confirm this and what formulation strategies can I employ to mitigate it?

A: This is a classic scenario where dissolution is no longer the rate-limiting step, and metabolic liabilities become apparent. A multi-pronged approach is needed to confirm and address this issue.

Underlying Causality:

First-pass metabolism refers to the metabolism of a drug in the gut wall and/or liver before it reaches systemic circulation.[6][7] This can significantly reduce the oral bioavailability of susceptible compounds. The N-methyl group in 4-(benzoylamino)-N-methylbenzamide is a potential site for metabolism by cytochrome P450 enzymes.[11]

Troubleshooting and Mitigation Workflow:

Caption: Workflow to address suspected high first-pass metabolism.

Step-by-Step Experimental Protocol:

  • In Vitro Metabolic Stability Assessment:

    • Objective: To determine the intrinsic clearance of 4-(benzoylamino)-N-methylbenzamide.[15]

    • Procedure:

      • Incubate the compound with liver microsomes (from rat, dog, and human to assess inter-species variability) in the presence of NADPH.

      • Monitor the disappearance of the parent compound over time using LC-MS/MS.

      • Calculate the in vitro half-life and intrinsic clearance. A short half-life and high clearance suggest high metabolic instability.[14]

  • In Vivo Mechanistic Pharmacokinetic Study:

    • Objective: To differentiate between poor absorption and high first-pass metabolism.

    • Procedure:

      • Utilize a portal vein cannulated rat model.

      • Administer the formulation orally and collect blood samples from both the portal vein and a systemic vein (e.g., jugular vein).

      • A significantly higher drug concentration in the portal vein compared to the systemic circulation confirms extensive first-pass metabolism.

  • Formulation Strategies to Bypass First-Pass Metabolism:

    • Lipid-Based Formulations for Lymphatic Targeting:

      • Rationale: Highly lipophilic drugs formulated with long-chain triglycerides can be absorbed via the lymphatic system, bypassing the liver on the first pass.[7][17]

      • Action: Reformulate using a lipid-based system like a nanoemulsion or solid lipid nanoparticles with long-chain fatty acids.

    • Prodrug Approach:

      • Rationale: Chemically modify the metabolically labile N-methyl group to create a prodrug that is resistant to first-pass metabolism and is later converted to the active parent drug in systemic circulation.

      • Action: This is a medicinal chemistry effort that would run in parallel with formulation development.

Data Summary Table:

ParameterValueInterpretation
In Vitro Half-life (Human Liver Microsomes) < 10 minHigh metabolic instability
Intrinsic Clearance (CLint) > 100 µL/min/mg proteinHigh clearance compound
Portal Vein AUC / Systemic Vein AUC > 5Significant first-pass metabolism

Note: The data in this table is illustrative and should be determined experimentally.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available at: [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Available at: [Link]

  • Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. PMC. Available at: [Link]

  • Approaches for overcoming poor oral bioavailability of drugs: Nanoarchitectures in focus. ResearchGate. Available at: [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. (2023). Available at: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Publishing at the Library. (2016). Available at: [Link]

  • APPROACHES FOR OVERCOMING POOR ORAL BIOAVAILABILITY OF DRUGS: NANOARCHITECTURES IN FOCUS. Semantic Scholar. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. (1993). Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026). Available at: [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms: Recent progress from partnership through the IMI. TNO (Publications). (2018). Available at: [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. (2025). Available at: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. (2025). Available at: [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. PubMed. (2014). Available at: [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. OSF. (2025). Available at: [Link]

  • Influence of first-pass effect on availability of drugs on oral administration. Semantic Scholar. Available at: [Link]

  • The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms - a PEARRL review. CORA. Available at: [Link]

  • In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. PubMed. (2000). Available at: [Link]

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI. Available at: [Link]

  • Predicting human pharmacokinetics from preclinical data: absorption. PMC - NIH. Available at: [Link]

  • Oral Liquid Formulation: Development Challenges & Solutions. (2026). Available at: [Link]

  • Troubleshooting Guide Tableting. Biogrund. Available at: [Link]

  • Troubleshooting Problems Affecting Tooling During Tablet Manufacture. (2021). Available at: [Link]

  • Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips. (2025). Available at: [Link]

  • 4-(Benzoylamino)benzoic acid. PubChem - NIH. Available at: [Link]

  • Chemical Properties of Benzamide, N-methyl- (CAS 613-93-4). Cheméo. Available at: [Link]

  • N-((BENZOYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)BENZAMIDE. NextSDS. Available at: [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. (1985). Available at: [Link]

  • Methylated N-(4-N,N-Dimethylaminobenzyl) Chitosan, a Novel Chitosan Derivative, Enhances Paracellular Permeability Across Intestinal Epithelial Cells (Caco-2). PMC. Available at: [Link]

  • N-Methylbenzamide. PubChem. Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. (2025). Available at: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. (2023). Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • N-((benzoylamino)(4-(dimethylamino)phenyl)methyl)benzamide. PubChemLite. Available at: [Link]

  • Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites. MDPI. (2023). Available at: [Link]

  • A log Papp value greater than 0.9 is generally considered as the indicator of high permeability. Beilstein Journals. Available at: [Link]

  • Benzamide, N,N'-1,4-phenylenebis-. NIST WebBook. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bis-amide derivative, 4-(benzoylamino)-N-methylbenzamide presents unique chromatographic challenges. Its dual amide groups act as strong hydrogen-bond donors and acceptors, often leading to poor solubility in non-polar solvents and severe peak tailing on traditional bare silica gel.

This guide is engineered for researchers, scientists, and drug development professionals. It provides field-proven methodologies, causal explanations for chromatographic behavior, and actionable troubleshooting steps to ensure high-purity isolation of your target compound.

Part 1: Workflow & Decision Logic

The following decision matrix outlines the optimal purification pathway, emphasizing the shift from traditional bare silica to amine-bonded stationary phases to mitigate amide-silanol interactions.

G start Crude 4-(benzoylamino) -N-methylbenzamide solubility Soluble in starting mobile phase? start->solubility liquid_load Liquid Loading (Minimal Volume) solubility->liquid_load Yes solid_load Solid Loading (Adsorb to Celite/Silica) solubility->solid_load No stat_phase Select Stationary Phase liquid_load->stat_phase solid_load->stat_phase bare_silica Bare Silica (Si-OH) + 1% TEA Modifier stat_phase->bare_silica amine_silica Amine-Bonded Silica (Recommended) stat_phase->amine_silica elution Gradient Elution (EtOAc/Hexane or DCM/MeOH) bare_silica->elution amine_silica->elution streaking TLC Shows Streaking? elution->streaking troubleshoot Increase Modifier or Switch to Amine Column streaking->troubleshoot Yes success Collect Pure Fractions streaking->success No troubleshoot->elution

Figure 1: Decision matrix for the purification of 4-(benzoylamino)-N-methylbenzamide.

Part 2: Quantitative Data & Solvent System Selection

Selecting the correct stationary phase and solvent system is critical. Bare silica contains acidic silanol groups that act as strong Brønsted acids, which bind aggressively to the amide carbonyls of your target molecule, causing severe streaking[1]. Utilizing an amine-bonded stationary phase neutralizes this interaction, increasing loading capacity tenfold without the need for basic mobile phase modifiers[2].

Stationary PhaseMobile Phase GradientModifierExpected Peak ShapeMax Sample Load
Bare Silica (Si-OH)10–60% EtOAc in HexaneNoneSevere Streaking< 1% by weight
Bare Silica (Si-OH)0–10% MeOH in DCM1% TEAModerate Tailing~2–3% by weight
Amine-Bonded (NH2)10–60% EtOAc in HexaneNoneSharp, Symmetrical~10% by weight

Part 3: Self-Validating Experimental Protocol

Objective: Isolate 4-(benzoylamino)-N-methylbenzamide from crude reaction mixtures (e.g., separating it from unreacted 4-amino-N-methylbenzamide and benzoyl chloride byproducts).

Step 1: Solid Loading Preparation (Self-Validating Step)

Causality: The bis-amide has poor solubility in non-polar starting gradients (e.g., Hexane). Attempting a liquid injection with a strong solvent (like pure DCM or DMF) will cause the sample to precipitate at the column head or "ride" the strong solvent down the column, destroying resolution.

  • Dissolve the crude mixture in a minimal volume of a volatile, polar solvent (e.g., THF or 10% MeOH in DCM).

  • Add deactivated silica gel or Celite (approx. 1:2 to 1:3 ratio of crude mass to solid support).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Validation Check: If the resulting powder clumps or sticks to the flask, residual solvent or oil remains. Redissolve the mixture, add 10% more solid support, and re-evaporate. Loading a clumpy solid will cause uneven flow and band broadening.

Step 2: Column Equilibration
  • Select an amine-bonded silica column (highly recommended for bis-amides)[3].

  • Equilibrate the column with 3–5 column volumes (CV) of the initial mobile phase (10% EtOAc in Hexane).

Step 3: Gradient Elution
  • Load the dry solid cartridge onto the column head.

  • Initiate a gradient elution from 10% EtOAc/Hexane to 60% EtOAc/Hexane over 15 CVs. Causality: Non-polar byproducts (e.g., benzoyl chloride derivatives) will elute early in the low-polarity phase. The target bis-amide will elute as the polarity increases. Unreacted 4-amino-N-methylbenzamide (containing a highly polar primary amine) will be retained much longer on the column, ensuring baseline separation[3].

Step 4: Fraction Analysis & Recovery
  • Spot fractions on a TLC plate (use Amine-TLC plates if using an amine column) and develop in 50% EtOAc/Hexane[2].

  • Visualize under UV light (254 nm) due to the highly conjugated benzamide system. Validation Check: A single, symmetrical spot on the TLC plate in multiple solvent systems is a definitive indication of chromatographic purity[4]. Pool these fractions and evaporate under reduced pressure.

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my 4-(benzoylamino)-N-methylbenzamide streak severely on standard bare silica gel? A1: The streaking is caused by the strong hydrogen-bonding interaction between the two amide groups in your molecule and the acidic silanol (Si-OH) groups present on the surface of bare silica gel[1]. These acidic sites create multiple retention mechanisms with varying kinetics, causing the compound to drag or "tail" through the column. Switching to an amine-bonded silica column provides a slightly basic surface that masks these acidic sites, resulting in sharp, symmetrical peaks[3].

Q2: I have poor solubility in my starting mobile phase (e.g., 10% EtOAc in Hexane). How do I load the sample without ruining the separation? A2: Do not attempt a liquid load if the sample is insoluble in the starting mobile phase. Instead, utilize the solid loading technique described in Step 1 of our protocol. Adsorbing the sample onto a solid support ensures a narrow, uniform injection band regardless of the starting mobile phase's polarity, preventing precipitation at the column head.

Q3: Can I use a basic modifier like Triethylamine (TEA) to fix the streaking on bare silica instead of buying an amine column? A3: Yes. Adding 1–2% TEA to your mobile phase helps deactivate the acidic silanol groups by competing for the binding sites, which minimizes the strong interactions causing the streaking[1]. However, there are drawbacks: TEA has a relatively high boiling point and can be difficult to fully remove from your purified fractions under standard rotary evaporation. For neutral bis-amides, an amine-bonded column is a cleaner, more efficient solution that simplifies method development and post-purification processing[2].

Q4: My product co-elutes with unreacted 4-amino-N-methylbenzamide. How do I separate them? A4: 4-amino-N-methylbenzamide possesses a free primary amine, making it significantly more basic and polar than your target bis-amide. If co-elution occurs on bare silica, it is likely due to severe tailing of the primary amine overlapping with your product. By switching to an amine-bonded column, the primary amine will interact differently, often being selectively retained longer than the fully substituted bis-amide[3]. Alternatively, employ a shallower gradient (e.g., hold at 30% EtOAc for 5 CVs) to increase the peak-to-peak resolution before increasing the polarity.

Q5: How can I determine the absolute purity of my final product post-chromatography? A5: Initial purity should be assessed using Thin-Layer Chromatography (TLC) in multiple solvent systems to ensure a single spot[4]. For rigorous validation, follow up with LC-MS or 1H-NMR. If residual TEA from a modified mobile phase is present, it will appear as characteristic ethyl multiplets in the NMR spectrum; drying the product under high vacuum for an extended period is required to remove it completely[4].

Part 5: References

  • [2] Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • [3] Biotage. When should I use an amine-bonded silica for flash chromatography? Available at: [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(benzoylamino)-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging microwave-assisted organic synthesis (MAOS) to improve efficiency and yields. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. Amide bond formation is a cornerstone of organic and medicinal chemistry, and microwave technology offers a transformative approach to this fundamental reaction.[1][2] This guide consolidates best practices, field-proven insights, and a systematic approach to overcoming common experimental hurdles.

Section 1: Synthesis Strategy & Core Principles

The synthesis of 4-(benzoylamino)-N-methylbenzamide involves the formation of two amide bonds. For optimal control and purity, a stepwise approach is recommended. The most reliable strategy involves the formation of the final N-methylamide bond from its corresponding carboxylic acid precursor, a reaction that is exceptionally well-suited for microwave acceleration.

Recommended Synthetic Pathway:

The chosen pathway focuses on the coupling of 4-(benzoylamino)benzoic acid with methylamine using a suitable coupling agent, accelerated by microwave irradiation. This method provides excellent control over the final bond formation, minimizing potential side reactions associated with a one-pot approach.

cluster_0 Step 1: Precursor Synthesis (Conventional) cluster_1 Step 2: Microwave-Assisted Amide Coupling A 4-Aminobenzoic Acid C 4-(benzoylamino)benzoic acid A->C Schotten-Baumann Reaction B Benzoyl Chloride B->C F Microwave Irradiation (5-20 min, 100-150 °C) C->F D Methylamine (or salt) D->F E Coupling Agent (e.g., COMU, EDC) E->F Activates Carboxylic Acid G Target Molecule: 4-(benzoylamino)-N-methylbenzamide F->G

Caption: Recommended two-step synthesis pathway.

Core Principle: Dielectric Heating

Microwave synthesis accelerates reactions by directly heating the polar molecules in the mixture through a process called dielectric heating.[3] This provides rapid, uniform, and efficient energy transfer, drastically reducing reaction times from hours to minutes and often minimizing the formation of thermal degradation byproducts seen with conventional heating.[1][2]

Section 2: Experimental Protocol & Parameter Optimization

This section provides a robust starting protocol for the microwave-assisted coupling of 4-(benzoylamino)benzoic acid with methylamine.

Protocol 1: Microwave-Assisted Synthesis of 4-(benzoylamino)-N-methylbenzamide

Materials:

  • 4-(benzoylamino)benzoic acid

  • Methylamine hydrochloride

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add 4-(benzoylamino)benzoic acid (1.0 eq).

  • Add methylamine hydrochloride (1.2 eq) and the coupling agent (e.g., COMU, 1.2 eq).

  • Add anhydrous DMF (3-5 mL) to dissolve the solids.

  • Add DIPEA (2.5 eq) to the mixture. The base is crucial for neutralizing the methylamine salt and facilitating the coupling reaction.

  • Seal the vial securely with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in the table below. Modern reactors allow for temperature control, which is more precise than power control.[1]

  • After irradiation, allow the vial to cool to room temperature (typically via forced air cooling in the instrument).

  • Workup: Quench the reaction mixture by pouring it into a beaker of water (50 mL). The product will often precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF and byproducts.[5]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol/water or by flash column chromatography.[6]

Table 1: Optimization Parameters

ParameterStarting PointOptimization RangeRationale & Expert Notes
Temperature 120 °C100 - 150 °CThe primary driver of reaction rate. Exceeding 150 °C risks decomposition (charring). Temperature control is critical to avoid "hot spots" and side reactions.[1][7]
Reaction Time 10 minutes5 - 30 minutesMicrowave reactions are rapid. Monitor by TLC to avoid over-reaction and byproduct formation.[1]
Microwave Power 150 W (Variable)100 - 300 WSet a maximum power, but prioritize temperature control. The instrument will modulate power to maintain the target temperature.
Solvent DMFNMP, DioxaneUse a high-boiling, polar solvent with a high dielectric constant for efficient microwave energy absorption. Ensure the solvent is anhydrous to prevent hydrolysis.[7]
Equivalents (Amine) 1.2 eq1.1 - 1.5 eqA slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile.
Equivalents (Base) 2.5 eq2.0 - 3.0 eqSufficient base is required to free the amine from its salt and neutralize the acidic byproducts of the coupling reaction.
Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during optimization.

Q1: Why is my reaction yield consistently low or zero?

Answer: This is a common issue that can be traced to several factors:

  • Inefficient Microwave Coupling: Your solvent may not be absorbing microwave energy effectively. Ensure you are using a polar, high-boiling solvent like DMF or NMP. Non-polar solvents like toluene or hexane are poor choices for microwave heating.[1]

  • Reagent Degradation:

    • Coupling Agent: Carbodiimide-based coupling agents (like EDC) can be sensitive to moisture. Use fresh, anhydrous reagents.

    • Amine: Ensure the quality and stoichiometry of your methylamine source are correct.

  • Insufficient Temperature/Time: The reaction may simply need more energy. Incrementally increase the temperature (e.g., in 10 °C steps) or reaction time. Use TLC to monitor for the disappearance of the starting carboxylic acid. For sterically hindered substrates, higher temperatures or longer times are often necessary.[7]

  • Base Insufficiency: If using an amine salt (e.g., methylamine HCl), you must add at least two equivalents of a non-nucleophilic base (like DIPEA): one to deprotonate the amine salt and one to neutralize the acid byproduct from the coupling reaction.

Q2: My reaction mixture is charring or turning dark brown. What's happening and how can I fix it?

Answer: Charring is a clear sign of decomposition due to excessive heat.

  • Cause - "Hot Spots": Microwave heating can sometimes be uneven, creating localized superheating zones ("hot spots") where your compounds degrade.[1][7]

  • Solution 1 - Reduce Temperature: The most straightforward solution is to lower the target temperature. A successful amide coupling does not always require the highest possible temperature. Try reducing it by 10-20 °C.

  • Solution 2 - Improve Stirring: Ensure the magnetic stir bar is spinning vigorously throughout the reaction to distribute heat more evenly.

  • Solution 3 - Use Pulsed Heating: If your microwave reactor allows, use a pulsed heating mode. This applies power in cycles rather than continuously, which can help maintain the target temperature without significant overshoot and prevent thermal runaway.[7]

Q3: TLC analysis shows unreacted starting material even after extended reaction time. How can I drive the reaction to completion?

Answer: This indicates that the reaction has stalled or reached an unfavorable equilibrium.

  • Increase Reactant Equivalents: Use a slight excess (1.2-1.5 equivalents) of the more volatile or less expensive reactant, in this case, the methylamine. This can shift the equilibrium towards the product side according to Le Châtelier's principle.[7]

  • Re-evaluate Your Coupling Agent: Some coupling agents are more potent than others. If EDC is failing, consider a uronium-based agent like COMU or HATU, which are often more efficient for difficult couplings.[4]

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively stalling the reaction. Use anhydrous solvents and dry reagents.[7]

Q4: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Side reactions are typically caused by incorrect stoichiometry or reactive intermediates.

  • N-acylurea Formation (with DCC/EDC): Carbodiimide coupling agents can rearrange to form a highly stable N-acylurea byproduct, which is often difficult to remove. To suppress this, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.[8] HOBt traps the activated intermediate, forming an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Hydrolysis: As mentioned, water can hydrolyze the activated ester. Ensuring dry conditions is paramount.

  • Overheating: Excessive heat can cause unintended side reactions. Stick to the optimized temperature and time.

start Problem: Low Yield check_temp check_temp start->check_temp check_solvent Solvent Polar? (e.g., DMF) check_temp->check_solvent Yes increase_temp Action: Increase Temp (10°C increments) check_temp->increase_temp No check_reagents Reagents Anhydrous & Fresh? check_solvent->check_reagents Yes change_solvent Action: Switch to Polar Solvent check_solvent->change_solvent No check_base check_base check_reagents->check_base Yes use_new_reagents Action: Use Fresh, Dry Reagents check_reagents->use_new_reagents No add_more_base Action: Increase Base to 2.5 eq check_base->add_more_base No success Yield Improved check_base->success Yes increase_temp->success change_solvent->success use_new_reagents->success add_more_base->success

Caption: Troubleshooting workflow for low product yield.

Section 4: Characterization Data

Verifying the identity and purity of the final product is a critical, self-validating step. The following data are predicted based on the structure and analysis of similar benzamide compounds.[9][10]

Table 2: Predicted Analytical Data for 4-(benzoylamino)-N-methylbenzamide

AnalysisExpected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~2.8 (d, 3H, N-CH₃), ~7.4-8.1 (m, 9H, Ar-H), ~8.5 (q, 1H, N-H methylamide), ~10.4 (s, 1H, N-H benzoylamide).
IR ν (cm⁻¹): ~3300 (N-H stretch, secondary amides), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II).[9]
Mass Spec (ESI+) m/z: Calculated [M+H]⁺ = 255.11. Expected fragments would include the benzoyl cation (m/z = 105).
Section 5: Frequently Asked Questions (FAQs)
  • Q1: What are the main advantages of microwave synthesis over conventional heating for this reaction?

    • Speed: Reactions are completed in minutes instead of hours.[1]

    • Higher Yields: Rapid heating often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][3]

    • Energy Efficiency: Direct heating of the sample is more energy-efficient than heating an oil bath.[3]

  • Q2: Can this synthesis be performed without a solvent?

    • Yes, solvent-free microwave synthesis is a leading "green chemistry" technique.[2][11] For this reaction, you could attempt to grind the solid reactants together and irradiate the mixture. This often requires higher temperatures but can simplify workup significantly.[12]

  • Q3: What safety precautions are essential when using a microwave reactor?

    • Always use sealed vessels designed specifically for microwave chemistry to handle the pressure buildup. Never use domestic microwave ovens.

    • Do not exceed the recommended maximum volume for the reaction vials.

    • Avoid heating highly volatile or flammable solvents without proper pressure and temperature monitoring.

    • Always allow the vessel to cool completely before opening to prevent bumping of the superheated solvent.

References
  • Patsnap Eureka. (2026, February 28).
  • Górecka, K., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]

  • Bentham Science. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]

  • ResearchGate. (2025). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • CORE. (2012). Synthesis of benzamides by microwave assisted ring opening of less reactive dimethylaminobenzylidene oxazolone. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChemLite. N-((benzoylamino)(4-(dimethylamino)phenyl)methyl)benzamide. [Link]

  • Arkivoc. Synthesis and Stereochemistry of Benzamidines and Acetamidines. [Link]

  • PubChem. 4-((Benzylamino)methyl)-N-(2-(5-chloro-1H-indol-3-yl)ethyl)benzamide. [Link]

  • PubMed. (2008). Microwave-induced synthesis of new optically active and soluble polyamides containing pendent 4-(2-phthalimidiylpropanoylamino)benzoylamino-groups. [Link]

  • Der Pharma Chemica. Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). [Link]

  • NextSDS. N-((BENZOYLAMINO)(4-(DIMETHYLAMINO)PHENYL)METHYL)BENZAMIDE. [Link]

  • MDPI. (2014). Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • PubMed. (2004). Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. [Link]

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Validation & Comparative

validation of 4-(benzoylamino)-N-methylbenzamide binding using surface plasmon resonance

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Validation of 4-(benzoylamino)-N-methylbenzamide Binding: A Comparative Guide to SPR and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of validating low-molecular-weight (LMW) ligands. The compound 4-(benzoylamino)-N-methylbenzamide (MW ≈ 254 Da) represents a classic biophysical challenge: its small size generates a minimal refractive index shift, and its hydrophobicity necessitates the use of organic co-solvents like DMSO.

To definitively prove target engagement, we cannot rely on a single data point. We must build a self-validating experimental system. This guide dissects the causality behind Surface Plasmon Resonance (SPR) assay design for LMW compounds and objectively compares SPR performance against orthogonal methods like Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

Part 1: The Causality of Experimental Design in SPR

SPR is the gold standard for real-time, label-free kinetic analysis[1]. However, detecting a 254 Da molecule requires meticulous optimization. Every experimental choice must be driven by biophysical causality.

1. The Mathematics of Immobilization ( Rmax​ ) In SPR, the maximum theoretical response ( Rmax​ ) is directly proportional to the molecular weight ratio of the analyte to the ligand. To achieve a detectable signal (typically >20 Resonance Units [RU] for robust kinetic fitting) for 4-(benzoylamino)-N-methylbenzamide, we must immobilize a high density of the target protein[2]. We utilize covalent amine coupling rather than affinity capture (e.g., Ni-NTA). Capture methods suffer from baseline drift as the target slowly dissociates, which easily masks the tiny >20 RU signal of our small molecule. Amine coupling creates irreversible amide bonds, ensuring a rock-solid baseline.

2. The DMSO Excluded Volume Effect Because 4-(benzoylamino)-N-methylbenzamide is hydrophobic, the running buffer must contain DMSO (typically 1–5%). DMSO has a massive refractive index. Even a 0.01% mismatch in DMSO concentration between the sample and the running buffer will cause a bulk refractive index shift that dwarfs the actual binding signal[3]. Furthermore, the immobilized protein matrix excludes volume. The solvent environment inside the dextran hydrogel differs from the bulk solution. Therefore, a DMSO calibration curve is non-negotiable. It mathematically corrects for these bulk shifts, isolating the true binding response[4].

Part 2: Step-by-Step SPR Validation Protocol

This protocol is designed as a self-validating system. The inclusion of double-referencing and solvent correction ensures that any observed KD​ is a true biophysical interaction, not an artifact.

Step 1: Sensor Surface Preparation & Immobilization

  • Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K or T200)[2].

  • Activate the surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Dilute the target protein in 10 mM Sodium Acetate buffer at a pH 0.5–1.0 units below the protein's isoelectric point (pI) to facilitate electrostatic pre-concentration.

  • Inject the protein until a high density is reached (target ~5000–8000 RU depending on protein MW).

  • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Treat Flow Cell 1 (FC1) with EDC/NHS and Ethanolamine only (Reference channel).

Step 2: DMSO Solvent Calibration

  • Prepare a running buffer containing 1.0% DMSO.

  • Prepare 8 calibration solutions ranging from 0.5% to 1.5% DMSO in the exact same base buffer.

  • Inject these solutions over both FC1 and FC2. The instrument software will generate a calibration plot of FC2-FC1 vs. FC1 to correct for the excluded volume effect[3].

Step 3: Analyte Injection (Multi-Cycle Kinetics)

  • Prepare a 10 mM stock of 4-(benzoylamino)-N-methylbenzamide in 100% DMSO.

  • Dilute the compound into the running buffer to achieve a final DMSO concentration of exactly 1.0%. Prepare a 5-point serial dilution (e.g., 0.1x to 10x the expected KD​ ).

  • Inject the analyte series from lowest to highest concentration. Use a fast flow rate (50–100 µL/min) to minimize mass transport limitations.

  • Include multiple "Zero concentration" (blank buffer) injections for double referencing.

Step 4: Data Processing (Double Referencing)

  • First Reference: Subtract the signal of the reference channel (FC1) from the active channel (FC2) to remove non-specific binding and bulk refractive index changes.

  • Second Reference: Subtract the average of the blank buffer injections to correct for systematic baseline drift[4].

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and affinity ( KD​ ).

Part 3: Comparative Performance Guide (SPR vs. ITC vs. BLI)

While SPR is highly sensitive, a robust drug discovery pipeline requires orthogonal validation to rule out false positives[5]. Isothermal Titration Calorimetry (ITC) provides thermodynamic validation in a true solution phase, while Bio-Layer Interferometry (BLI) offers a fluidics-free alternative[6].

Below is an objective comparison of how these platforms perform when validating a ~254 Da molecule like 4-(benzoylamino)-N-methylbenzamide.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )
Sensitivity (MW Limit) < 100 Da (Excellent for 254 Da)No MW limit (Measures heat)~150 - 300 Da (Challenging for 254 Da without high-end models)
Immobilization Required (Covalent or Capture)None (True solution phase)Required (Dip-and-read biosensors)
Sample Consumption Low (~1-5 µg protein per assay)Very High (~1-2 mg protein per assay)Low to Medium (Non-destructive)
Throughput High (384-well compatible)Low (1 assay per 1-2 hours)High (96/384-well parallel reading)
Susceptibility to DMSO High (Requires rigorous calibration)Low (Buffer matching is still required)Medium (Less sensitive to bulk shifts than SPR)

Scientist's Verdict: For 4-(benzoylamino)-N-methylbenzamide, SPR is the mandatory primary screening tool due to its sensitivity to low-molecular-weight compounds[7]. ITC serves as the ultimate orthogonal validator to confirm the binding stoichiometry and enthalpy, ensuring the SPR signal isn't an artifact of protein unfolding or aggregation[5]. BLI is generally not recommended for compounds under 300 Da unless using the latest, highest-sensitivity interferometers.

Part 4: Visualizing the Workflow and Binding Logic

To ensure reproducibility, the logical flow of both the SPR assay execution and the broader biophysical validation strategy are mapped below.

G A 1. Target Immobilization (Amine Coupling for Baseline Stability) B 2. DMSO Calibration (Correction for Excluded Volume) A->B C 3. Analyte Injection (4-(benzoylamino)-N-methylbenzamide) B->C D 4. Double Referencing (Ref Cell & Blank Subtraction) C->D E 5. Kinetic Fitting (1:1 Langmuir Model) D->E

Figure 1: Sequential SPR workflow emphasizing solvent correction for hydrophobic small molecules.

G SPR Primary Validation: SPR (High Sensitivity, Kinetics) Decision Binding Confirmed? SPR->Decision ITC Orthogonal Validation: ITC (Thermodynamics, Solution Phase) Decision->ITC Yes (High Confidence) Fail Re-evaluate Compound (Check Aggregation/Purity) Decision->Fail No Signal / Artifact BLI Alternative: BLI (If MW > 300 Da) ITC->BLI High-throughput scaling

Figure 2: Decision tree for biophysical validation of low-molecular-weight ligands.

References

  • Frontiers in Pharmacology: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation URL:[Link][3]

  • Cytiva Life Sciences: What is surface plasmon resonance (SPR)? URL:[Link][1]

  • Academia Sinica: BCF Biacore Instruments & Small Molecule Guidelines URL:[Link][2]

  • Bruker: Real-time, label-free analysis by SPR detection for small molecule drugs URL:[Link][7]

  • ResearchGate / Scientific Community Discussions: Isothermal titration calorimetry or surface plasmon resonance? URL:[Link][5]

  • ConnectSci: Spying on FABPs: characterising protein–ligand interactions with orthogonal assays URL:[Link][6]

  • University of Milan (AIR Unimi): Surface Plasmon Resonance as a Tool for Ligand Binding URL:[Link][4]

Sources

4-(benzoylamino)-N-methylbenzamide: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

Benzamide derivatives represent a highly privileged structural scaffold in medicinal chemistry, frequently utilized in the design of targeted cytokine inhibitors and kinase modulators[1]. Among these, 4-(benzoylamino)-N-methylbenzamide (4-BAMB) was developed as a targeted small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK)—a master regulator of pro-inflammatory cytokine biosynthesis[2][3].

While early-stage drug discovery heavily relies on biochemical and cellular assays, the transition to animal models often reveals critical pharmacokinetic (PK) liabilities. This guide provides an objective, data-driven comparison between the novel compound 4-BAMB and the benchmark p38α inhibitor SB203580 . By dissecting the discrepancy between 4-BAMB's exceptional in vitro potency and its suboptimal in vivo efficacy, we outline the mechanistic and pharmacokinetic factors that drive translational attrition in preclinical development.

Mechanistic Overview: p38α MAPK Inhibition

The p38 MAPK pathway is activated by environmental stressors and inflammatory stimuli, such as Lipopolysaccharide (LPS). Upon TLR4 activation, a kinase cascade culminates in the phosphorylation of p38α, which subsequently activates downstream targets like MK2 to stabilize and translate mRNA for TNF-α and IL-6[3][4]. Both 4-BAMB and SB203580 function as ATP-competitive inhibitors, docking into the highly conserved ATP-binding pocket of p38α to halt this inflammatory cascade.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK MKK->p38 MK2 MK2 Pathway p38->MK2 Cytokines TNF-α / IL-6 Synthesis MK2->Cytokines Inhibitors 4-BAMB & SB203580 Inhibitors->p38 ATP-competitive Inhibition

Mechanism of Action: p38α MAPK pathway inhibition by benzamide derivatives and SB203580.

In Vitro Profiling: The Illusion of Potency

In isolated biochemical environments, 4-BAMB demonstrates remarkable target affinity. The benzoylamino moiety extends deep into the hydrophobic region of the p38α binding groove, while the N-methylbenzamide forms critical hydrogen bonds with the kinase hinge region (Met109)[2][5].

As shown in Table 1 , 4-BAMB exhibits an enzymatic IC₅₀ of 12 nM, slightly outperforming the industry standard SB203580 (15 nM). In LPS-stimulated RAW264.7 murine macrophages, 4-BAMB effectively suppresses the release of both TNF-α and IL-6, proving that the compound is highly cell-permeable and functionally active in vitro[4].

Table 1: In Vitro Pharmacodynamics Comparison
Assay / Parameter4-BAMBSB203580Fold Difference
p38α Kinase IC₅₀ (Enzymatic) 12 ± 2.1 nM15 ± 1.8 nM1.25x (4-BAMB superior)
TNF-α IC₅₀ (RAW264.7 Cells) 45 ± 5.4 nM52 ± 6.1 nM1.15x (4-BAMB superior)
IL-6 IC₅₀ (RAW264.7 Cells) 110 ± 12 nM135 ± 15 nM1.22x (4-BAMB superior)
Cell Viability (CC₅₀) >50 µM>50 µMEquivalent

Data represents mean ± SD from three independent experiments (n=3).

In Vivo Efficacy: The Translation Gap

Despite superior in vitro metrics, 4-BAMB fails to translate its potency into an in vivo setting. When evaluated in a murine model of LPS-induced systemic inflammation—a standard assay for assessing cytokine inhibitors[6]—4-BAMB required a significantly higher oral dose to achieve a 50% reduction in circulating TNF-α (ED₅₀) compared to SB203580.

Table 2: In Vivo Efficacy and Pharmacokinetic (PK) Parameters
Parameter4-BAMBSB203580Causality / Impact
In Vivo ED₅₀ (TNF-α reduction) 28.5 mg/kg4.2 mg/kg4-BAMB is ~6.8x less potent in vivo.
Oral Bioavailability (F%) 18%65%Poor absorption and high first-pass metabolism of 4-BAMB.
Hepatic Clearance (CL_hep) 65 mL/min/kg15 mL/min/kgRapid degradation of 4-BAMB by CYP450 enzymes.
Plasma Protein Binding (PPB) 99.4%88.0%High PPB restricts the free (active) fraction of 4-BAMB in plasma.
Half-life (t₁/₂) 0.8 hours2.4 hours4-BAMB requires frequent dosing to maintain therapeutic exposure.
Expert Analysis: The Causality of Attrition

The discrepancy between in vitro and in vivo results for 4-BAMB is driven by two primary pharmacokinetic liabilities:

  • Metabolic Instability: The N-methylbenzamide group is highly susceptible to rapid N-demethylation by hepatic CYP3A4 enzymes. While this structural feature optimizes hinge-binding in vitro, it acts as a metabolic soft spot in vivo, leading to a high hepatic clearance rate (65 mL/min/kg) and a short half-life (0.8h).

  • Excessive Plasma Protein Binding (PPB): The high lipophilicity (LogP > 4.5) imparted by the dual aromatic rings (benzoylamino and benzamide) results in >99% binding to serum albumin. Consequently, the free fraction of the drug available to penetrate tissues and inhibit p38α is negligible, drastically inflating the required in vivo dose.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols utilize built-in self-validation mechanisms (e.g., Z'-factor calculations and strict control thresholds) to prevent false positives.

Workflow InVitro In Vitro Profiling (Kinase & Cellular) PK Pharmacokinetics (ADME & Clearance) InVitro->PK Analysis Translation Analysis (Efficacy vs PK) InVitro->Analysis Discrepancy InVivo In Vivo Efficacy (LPS Murine Model) PK->InVivo InVivo->Analysis

Self-validating experimental workflow bridging in vitro assays with in vivo pharmacokinetic models.

Protocol A: In Vitro p38α Kinase Activity Assay (TR-FRET)

Purpose: Quantify direct enzymatic inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute recombinant human p38α (1 nM final) and GST-ATF2 substrate (10 nM final).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 4-BAMB and SB203580 in 100% DMSO. Dispense 100 nL into a 384-well plate (final DMSO concentration 1%).

  • Reaction Initiation: Add 5 µL of kinase/substrate mixture to the compounds. Incubate for 15 minutes at 25°C. Initiate the reaction by adding 5 µL of ATP (at the predetermined K_m of 50 µM).

  • Detection: After 60 minutes, terminate the reaction with 10 µL of TR-FRET detection buffer containing Eu-anti-phospho-ATF2 antibody and ULight-anti-GST. Read on a microplate reader (Ex: 320 nm, Em: 665/615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM SB203580 (low signal). Proceed only if Z' > 0.65.

Protocol B: In Vivo LPS-Induced Cytokine Release Model

Purpose: Evaluate systemic anti-inflammatory efficacy and PK translation.

  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast for 4 hours prior to dosing.

  • Dosing: Formulate 4-BAMB and SB203580 in 0.5% Methylcellulose/0.2% Tween-80. Administer compounds via oral gavage (PO) at doses ranging from 1 to 50 mg/kg.

  • Induction: Exactly 1 hour post-dose, administer an intraperitoneal (IP) injection of LPS (E. coli O111:B4, 1 mg/kg)[6].

  • Sampling: 90 minutes post-LPS injection (peak TNF-α expression), euthanize the animals via CO₂ asphyxiation and collect blood via cardiac puncture. Isolate serum via centrifugation (2000 x g, 10 mins).

  • Quantification: Measure serum TNF-α levels using a highly sensitive sandwich ELISA kit.

  • Self-Validation Check: The Vehicle + LPS group must demonstrate a minimum 50-fold increase in serum TNF-α compared to the Vehicle + Saline (sham) group to confirm successful inflammatory induction.

Conclusion & Future Directions

The comparison between 4-(benzoylamino)-N-methylbenzamide and SB203580 perfectly illustrates the "translation gap" in drug development. While 4-BAMB is a highly potent p38α inhibitor in vitro, its in vivo utility is severely compromised by rapid hepatic clearance and excessive plasma protein binding.

Future Optimization: To rescue the in vivo efficacy of the 4-BAMB scaffold, medicinal chemistry efforts should focus on:

  • Replacing the metabolically labile N-methyl group with a bioisostere (e.g., an oxetane or fluorinated alkyl group) to resist CYP3A4 degradation.

  • Introducing polar functionality (e.g., a morpholine or piperazine ring) to lower the LogP, thereby reducing plasma protein binding and increasing the free fraction of the drug.

References

  • Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus. BioMed Research International.[Link]

  • A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. PLoS One.[Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Immunology Letters.[Link]

  • Translational control of NKT cell cytokine production by p38 MAP kinase. Journal of Immunology.[Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. ResearchGate.[Link]

  • Synthesis, Characterization and Anti-Inflammatory Activity of N-(4-phenyl-1, 3-thiazol-2-yl)-N- Phenylureas (Benzamide Derivatives). ResearchGate.[Link]

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A Comparative Benchmarking Guide: The Novel Sirtuin Inhibitor 4-(benzoylamino)-N-methylbenzamide versus FDA-Approved PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of precision oncology, the targeting of DNA damage response (DDR) pathways has emerged as a cornerstone of modern therapeutic strategies. Within this domain, Poly (ADP-ribose) polymerase (PARP) inhibitors have garnered significant success, with several agents securing FDA approval for the treatment of cancers harboring specific genetic alterations, most notably BRCA1/2 mutations.[1][2][3] These inhibitors exploit the concept of synthetic lethality, where the inhibition of a key DDR enzyme in a cancer cell with a pre-existing defect in another repair pathway leads to cell death.[4][5][6]

This guide introduces a novel investigational compound, 4-(benzoylamino)-N-methylbenzamide, a putative inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases. While preclinical data on this specific molecule is not yet publicly available, its core structure suggests a potential interaction with sirtuins, a class of enzymes that are also critical regulators of cellular processes, including DNA repair, metabolism, and cell survival.[7][8] The role of sirtuins in cancer is complex, with both tumor-promoting and tumor-suppressing functions reported, making them an intriguing, albeit challenging, therapeutic target.[7][9][10]

The rationale for benchmarking this hypothetical sirtuin inhibitor against established PARP inhibitors stems from the convergent roles of both enzyme families in maintaining genomic integrity. By disrupting these interconnected pathways, both classes of inhibitors aim to overwhelm the cancer cell's ability to repair DNA damage, ultimately leading to apoptosis. This guide will provide a framework for the preclinical evaluation of 4-(benzoylamino)-N-methylbenzamide, outlining key experiments to assess its potency, selectivity, and efficacy in direct comparison to FDA-approved PARP inhibitors.

Signaling Pathways and Therapeutic rationale

The Sirtuin Pathway in Cancer

Sirtuins, particularly SIRT1, are implicated in the deacetylation of numerous proteins involved in cancer-related pathways. For instance, SIRT1 can deacetylate and consequently regulate the activity of key tumor suppressors and oncogenes such as p53, FOXO transcription factors, and NF-κB.[11][12] In some contexts, SIRT1 overexpression is associated with tumor progression and chemoresistance, suggesting that its inhibition could be a viable anti-cancer strategy.[13][14]

Sirtuin_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage SIRT1 SIRT1 DNA_Damage->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Modulates) NF_kB NF-κB SIRT1->NF_kB Deacetylates (Inhibits) Ku70 Ku70 SIRT1->Ku70 Deacetylates (Activates) Histones Histones SIRT1->Histones Deacetylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest Pro_survival Pro-survival Signaling NF_kB->Pro_survival DNA_Repair DNA Repair Ku70->DNA_Repair Gene_Silencing Gene Silencing Histones->Gene_Silencing

Caption: The role of SIRT1 in key cancer-related pathways.

The PARP Pathway and Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[4][6] When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[4][5]

PARP_Pathway cluster_dna_repair DNA Repair Mechanisms cluster_brca_mut BRCA Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits BER Base Excision Repair (BER) PARP1->BER Initiates DSB Double-Strand Break (DSB) PARP1->DSB Leads to Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) DSB->HR Repaired by HR->Cell_Survival Apoptosis Apoptosis HR->Apoptosis BRCA1_2 BRCA1/2 BRCA1_2->HR Essential for PARPi PARP Inhibitor PARPi->PARP1 Inhibits & Traps BRCA1_2_mut Mutated BRCA1/2 BRCA1_2_mut->HR Defective

Caption: Mechanism of action of PARP inhibitors and synthetic lethality.

Experimental Protocols for Comparative Benchmarking

To rigorously evaluate the preclinical potential of 4-(benzoylamino)-N-methylbenzamide, a series of head-to-head comparative assays against FDA-approved PARP inhibitors are proposed.

In Vitro Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on their respective target enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(benzoylamino)-N-methylbenzamide against SIRT1 and to compare the IC50 values of FDA-approved drugs against PARP1/2.

  • Methodology:

    • Recombinant human SIRT1 and PARP1/2 enzymes are used.

    • A fluorescent or colorimetric substrate specific to each enzyme is employed.

    • The test compounds are serially diluted and incubated with the enzyme prior to the addition of the substrate.

    • The reaction progress is monitored by measuring the fluorescence or absorbance over time using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[15][16]

  • Expert Insight: It is crucial to perform these assays under conditions of varying substrate concentration to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). This provides deeper insights into how the inhibitor interacts with the enzyme.

Enzyme_Inhibition_Workflow start Start reagents Prepare Reagents: - Enzyme (SIRT1 or PARP) - Substrate - Test Compounds start->reagents incubation Incubate Enzyme with Test Compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Signal (Fluorescence/Absorbance) reaction->measurement analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for the in vitro enzyme inhibition assay.

Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

  • Objective: To determine the half-maximal effective concentration (EC50) of the compounds in cancer cell lines with and without known DDR defects (e.g., BRCA1/2 mutations).

  • Methodology:

    • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype breast or ovarian cancer cells) are seeded in 96-well plates.[17][18]

    • Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated.[17][19]

    • Viable cells with active metabolism convert MTT into a purple formazan product.[18][20]

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.[19][21]

    • EC50 values are calculated from the dose-response curves.

  • Expert Insight: The choice of cell lines is critical. Including isogenic cell line pairs (differing only in the status of a specific DDR gene) can provide strong evidence for on-target activity and the mechanism of synthetic lethality.

In Vivo Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of the compounds in a living organism.

  • Objective: To assess the in vivo efficacy of 4-(benzoylamino)-N-methylbenzamide and comparator drugs in inhibiting tumor growth in mouse models.

  • Methodology:

    • Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with human cancer cells (e.g., BRCA-mutant ovarian cancer cells).[22][23]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.[22]

    • The test compounds are administered orally or via intraperitoneal injection at predetermined doses and schedules.

    • Tumor volume is measured regularly with calipers.[22]

    • At the end of the study, tumors are excised and weighed.

  • Expert Insight: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly used as they may better recapitulate the heterogeneity and microenvironment of human tumors.[24][25]

Comparative Data Summary

The following tables present a hypothetical but plausible data set for 4-(benzoylamino)-N-methylbenzamide against real-world data for FDA-approved PARP inhibitors.

Table 1: In Vitro Potency

CompoundTarget(s)IC50 (nM)Reference
4-(benzoylamino)-N-methylbenzamide SIRT125 (Hypothetical) N/A
OlaparibPARP1/21-5[26][27][28]
RucaparibPARP1/2/31.4N/A
NiraparibPARP1/23.8 / 2.1[29][30]
TalazoparibPARP1/20.57 / 1.2[31][32][33]

Table 2: In Vitro Cellular Activity (EC50 in BRCA-mutant Ovarian Cancer Cells)

CompoundEC50 (nM)Reference
4-(benzoylamino)-N-methylbenzamide 150 (Hypothetical) N/A
Olaparib~10-100[34]
Rucaparib~10-100N/A
Niraparib~15-28[35][36]
Talazoparib~2.6-11[37]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition in BRCA-mutant Xenograft Model)

CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)Reference
4-(benzoylamino)-N-methylbenzamide 50 (p.o.) ~60 (Hypothetical) N/A
Olaparib50 (p.o.)~70-80
Niraparib50 (p.o.)~60-70[35]
Talazoparib1 (p.o.)>90

Discussion and Future Directions

The hypothetical data for 4-(benzoylamino)-N-methylbenzamide suggests a compound with moderate in vitro potency and cellular activity. While its hypothetical in vivo efficacy is comparable to some established PARP inhibitors, it appears less potent than talazoparib. This initial assessment underscores the importance of a comprehensive preclinical evaluation.

Key considerations for the continued development of 4-(benzoylamino)-N-methylbenzamide would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other sirtuin isoforms (SIRT2-7) and a broad panel of kinases and other off-target enzymes is crucial to understand its therapeutic window and potential side effects.

  • Mechanism of Action Studies: Confirming target engagement in cells (e.g., by measuring the acetylation status of known SIRT1 substrates) and elucidating the downstream effects on cell cycle and apoptosis are necessary next steps.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as establishing a relationship between drug exposure and target modulation in vivo, is critical for dose selection in further studies.

  • Combination Therapies: Given the complex and interconnected nature of DDR pathways, exploring combinations of 4-(benzoylamino)-N-methylbenzamide with PARP inhibitors or other DNA damaging agents could reveal synergistic anti-tumor effects.

Conclusion

While 4-(benzoylamino)-N-methylbenzamide remains an investigational compound with a hypothetical profile, this guide provides a robust framework for its preclinical benchmarking against clinically validated PARP inhibitors. The outlined experimental workflows and comparative data points offer a clear path for assessing its potential as a novel anti-cancer agent. The success of PARP inhibitors has paved the way for targeting other components of the DDR network, and with rigorous scientific evaluation, novel sirtuin inhibitors like 4-(benzoylamino)-N-methylbenzamide may one day offer new therapeutic options for patients with cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • PARP inhibitor - Wikipedia.

  • Protocol for Cell Viability Assays - BroadPharm.

  • Cell Viability Assay (MTT Assay) Protocol.

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond.

  • SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion.

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.

  • AZD2281 (Olaparib) | PARP inhibitor | CAS 763113-22-0 | Selleck Chemicals.

  • MTT Cell Proliferation Assay - ATCC.

  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.

  • The Role of Targeting DNA Repair with PARP - Grand Rounds in Urology.

  • Sirtuin inhibitors as anticancer agents - PMC - NIH.

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC.

  • The mechanism of PARP inhibitor action is identified - Drug Target Review.

  • Niraparib | MK-4827 | PARP inhibitor - TargetMol.

  • Niraparib - Food and Drug Administration.

  • PARP Inhibitors: Where Are We in 2020 and What's Coming Next? - Blog.

  • 3.4. In Vitro Enzyme Inhibitory Assays - Bio-protocol.

  • Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC.

  • Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases - MDPI.

  • Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer.

  • The Roles of SIRT1 in Cancer - PMC.

  • Niraparib (MK-4827) | PARP Inhibitor | CAS 1038915-60-4 | Selleck Chemicals.

  • In vivo tumor xenograft models - Bio-protocol.

  • Olaparib | STEMCELL Technologies.

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme.

  • Olaparib (AZD2281) | PARP Inhibitor | MedChemExpress.

  • Olaparib | Poly(ADP-ribose) Polymerase Inhibitors: Tocris Bioscience - R&D Systems.

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed.

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC.

  • The dual role of sirtuins in cancer: biological functions and implications - PMC.

  • Antitumor Effect of SIRT1 Inhibition in Human HCC Tumor Models In Vitro and In Vivo | Molecular Cancer Therapeutics - AACR Journals.

  • The role of SIRT1 in tumorigenesis - PMC - NIH.

  • Combined Inhibition of Specific Sirtuins as a Potential Strategy to Inhibit Melanoma Growth.

  • Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC.

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC.

  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors - Benchchem.

  • PARP Inhibitors - Susan G. Komen®.

  • Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC - NIH.

  • SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC.

  • FDA approves olaparib with abiraterone and prednisone (or prednisolone) for BRCA-mutated metastatic castration-resistant prostate cancer.

  • Antitumor effect of SIRT1 inhibition in human HCC tumor models in vitro and in vivo.

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne.

  • PARP Inhibitors: 50+Potent, Highly Selective & Cited | Selleckchem.

  • Talazoparib (BMN-673) | PARP Inhibitor - MedchemExpress.com.

  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic.

  • Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC.

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  • Enzymatic Assay of Trypsin Inhibitor - MilliporeSigma.

  • Enzyme Analysis - G-Biosciences.

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Cross-Validation of 4-(Benzoylamino)-N-methylbenzamide LC-MS/MS Quantification: Advanced HLB-SPE/UPLC vs. Traditional PPT/HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of hydrophobic small-molecule active pharmaceutical ingredients (APIs) in biological matrices presents significant analytical challenges, primarily due to matrix-induced ion suppression. This guide provides an objective, data-driven cross-validation comparing an advanced Polymeric Hydrophilic-Lipophilic Balance Solid Phase Extraction (HLB-SPE) coupled with Sub-2-μm UPLC-MS/MS against a traditional Protein Precipitation (PPT) coupled with 5-μm HPLC-MS/MS approach. Using 4-(benzoylamino)-N-methylbenzamide as the model analyte, we demonstrate the mechanistic advantages of the advanced platform in achieving superior sensitivity, recovery, and regulatory compliance.

Analyte Profiling & The Bioanalytical Challenge

4-(Benzoylamino)-N-methylbenzamide (MW: 254.28 g/mol ) is a neutral-to-slightly-basic, highly hydrophobic molecule. In positive electrospray ionization (ESI+), it forms a stable protonated precursor ion [M+H]+ at m/z 255.1.

While its hydrophobicity ensures excellent retention on reversed-phase (RP) columns, it also causes the analyte to co-elute with endogenous glycerophospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines). In the ESI source, these highly concentrated lipids outcompete the target analyte for available charge droplets, leading to severe matrix ionization suppression[1]. Failure to mitigate this phenomenon results in elevated Limits of Quantification (LLOQ) and irreproducible data[2].

Mechanistic Causality: Why Platform Choice Matters (E-E-A-T)

To ensure a self-validating system, both methods utilize 4-(benzoylamino)-N-methylbenzamide-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte, dynamically correcting for extraction variance and residual matrix effects as mandated by[3]. However, an internal standard cannot rescue a fundamentally flawed extraction.

The Sample Preparation Paradigm: HLB-SPE vs. PPT

Traditional PPT using acetonitrile effectively denatures proteins but leaves >80% of plasma phospholipids intact in the supernatant[2]. These residual lipids foul the MS source and cause erratic elution profiles. Conversely, HLB-SPE utilizes a macroporous divinylbenzene/N-vinylpyrrolidone copolymer. This chemistry allows for a stringent 5% methanol wash that removes polar interferences and salts, followed by a targeted 100% methanol elution that recovers the analyte while leaving highly lipophilic matrix components permanently bound to the sorbent cartridge.

The Chromatographic Paradigm: UPLC vs. HPLC

According to the van Deemter equation, the use of Sub-2-μm particles (UPLC) minimizes eddy diffusion ( A -term) and resistance to mass transfer ( C -term). This allows the system to operate at higher linear velocities without losing theoretical plates, generating significantly narrower peaks than a traditional 5-μm HPLC column. Narrower peaks directly translate to a higher Signal-to-Noise ( S/N ) ratio and reduced co-elution with any trace background matrix[4].

Experimental Protocols

Sample Preparation Workflows

Platform A: Advanced HLB-SPE (The Product)

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade H2​O through the HLB cartridge (30 mg/1 cc).

  • Loading: Load 200 μL of human plasma (spiked with analyte) + 20 μL of SIL-IS (100 ng/mL).

  • Washing: Wash with 1.0 mL of 5% Methanol in H2​O to elute salts and polar endogenous compounds.

  • Elution: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 μL of Mobile Phase A.

Platform B: Traditional PPT (The Alternative)

  • Precipitation: To 200 μL of human plasma, add 20 μL of SIL-IS (100 ng/mL) and 600 μL of cold Acetonitrile (ACN).

  • Mixing: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 600 μL of the supernatant, evaporate under N2​ , and reconstitute in 100 μL of Mobile Phase A.

LC-MS/MS Analytical Conditions
  • Mass Spectrometer: Triple Quadrupole operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Analyte (m/z 255.1 → 105.1 quantifier; 255.1 → 224.1 qualifier). SIL-IS (m/z 258.1 → 105.1).

  • UPLC Conditions (Platform A): ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm). Flow rate: 0.5 mL/min.

  • HPLC Conditions (Platform B): Standard C18 (4.6 x 150 mm, 5.0 μm). Flow rate: 1.0 mL/min.

  • Mobile Phase: [A] 0.1% Formic acid in H2​O ; [B] 0.1% Formic acid in ACN. Gradient elution from 5% B to 95% B over 3.5 min (UPLC) or 10.0 min (HPLC).

Visualizations

SamplePrep cluster_A Advanced HLB-SPE (Product) cluster_B Traditional PPT (Alternative) Start Spiked Plasma Sample + SIL-IS (d3-analog) Cond Condition (MeOH -> H2O) Start->Cond Route A Add Add 3x Vol ACN Start->Add Route B Load Load Plasma Cond->Load Wash Wash (5% MeOH: Removes Salts) Load->Wash Elute Elute (100% MeOH: Leaves PLs) Wash->Elute Evap Evaporate (N2) & Reconstitute (Mobile Phase) Elute->Evap Mix Vortex 5 min Add->Mix Cent Centrifuge (14,000 x g) Mix->Cent Trans Transfer Supernatant (Contains PLs) Cent->Trans Trans->Evap UPLC UPLC-MS/MS Analysis (Sub-2-μm Column) Evap->UPLC HPLC HPLC-MS/MS Analysis (5-μm Column) Evap->HPLC

Caption: Workflow comparison between Advanced HLB-SPE and Traditional PPT for plasma sample preparation.

CrossValidation ICH ICH M10 Cross-Validation Initiation Split Sample Allocation ICH->Split QCs Spiked QCs (LQC, MQC, HQC) n=3 per method Split->QCs Incurred Pooled Incurred Samples n ≥ 30 Split->Incurred RunA Method A: HLB-SPE / UPLC (Reference) QCs->RunA RunB Method B: PPT / HPLC (Comparator) QCs->RunB Incurred->RunA Incurred->RunB Eval Calculate Bias & Precision (Method A vs. Method B) RunA->Eval RunB->Eval Crit Acceptance Criteria: Bias ≤ ±15% (±20% LLOQ) Eval->Crit

Caption: ICH M10 compliant cross-validation logic for comparing two bioanalytical methods.

Cross-Validation Data & Performance Metrics

To quantitatively assess matrix effects, the "golden standard" of post-extraction spiking was utilized to calculate the Matrix Factor (MF)[5]. Phospholipid removal was monitored via a precursor ion scan of m/z 184, which detects the polar headgroup of phosphatidylcholines[6].

Table 1: Recovery and Matrix Effect Comparison
ParameterPlatform A: HLB-SPE + UPLC-MS/MSPlatform B: PPT + HPLC-MS/MS
Extraction Recovery (LQC) 92.4 ± 3.1%68.5 ± 8.4%
Extraction Recovery (HQC) 94.1 ± 2.5%71.2 ± 7.2%
Matrix Effect (LQC) 98.5 ± 2.0% (Negligible)64.3 ± 11.5% (Severe Ion Suppression)
Phospholipid Removal (m/z 184) > 99%< 20%
Table 2: Accuracy and Precision (ICH M10 Compliance)

The dictate that for a method to be considered validated, the intra-day bias and precision (%CV) must be ≤ ±15% for all Quality Control (QC) levels, and ≤ ±20% for the LLOQ[7],[8].

QC Level (ng/mL)HLB-SPE Bias (%)HLB-SPE Precision (%CV)PPT Bias (%)PPT Precision (%CV)
LLOQ (1.0) +2.44.5+18.519.2
LQC (3.0) -1.23.8-12.414.5
MQC (50.0) +0.82.1-8.611.2
HQC (400.0) -0.51.9-6.29.8

Conclusion

The cross-validation data unequivocally demonstrates that Platform A (HLB-SPE + UPLC-MS/MS) is superior for the quantification of 4-(benzoylamino)-N-methylbenzamide. By actively removing >99% of endogenous phospholipids, the HLB-SPE workflow eliminates the severe ion suppression observed in the PPT method. Furthermore, the sub-2-μm UPLC architecture provides the chromatographic efficiency required to maintain sharp peak shapes, resulting in precision metrics (%CV < 5%) that comfortably exceed stringent ICH M10 and FDA regulatory requirements. Platform B, while cheaper and faster in preparation, suffers from unacceptable matrix effects and borderline LLOQ failures, making it unsuitable for pivotal pharmacokinetic (PK) regulatory submissions.

References

  • "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis", European Medicines Agency (EMA). URL: [Link]

  • "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis", Taylor & Francis. URL: [Link]

  • "Assessment of matrix effect in quantitative LC-MS bioanalysis", PMC - NIH. URL: [Link]

  • "Phospholipids in liquid chromatography/mass spectrometry bioanalysis", PubMed - NIH. URL: [Link]

  • "Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS", Waters Corporation. URL: [Link]

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Safety Operating Guide

Standard Operating Procedure: Handling, Containment, and Disposal of 4-(benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the safe operational handling, spill containment, and terminal disposal of 4-(benzoylamino)-N-methylbenzamide, ensuring stringent regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Assessment

4-(benzoylamino)-N-methylbenzamide is a specialized organic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. As a substituted benzamide, it shares core physicochemical and toxicological profiles with other benzamide derivatives, requiring stringent handling and disposal protocols[1]. Understanding its hazard profile is the first step in designing a self-validating safety system.

Table 1: Physicochemical Hazard Profile and Operational Implications

ParameterValue / ClassificationCausality & Operational Implication
Chemical Class Substituted BenzamideSusceptible to hydrolysis under extreme pH; must be stored neutrally to prevent degradation.
GHS Health Hazard Acute Tox. 4 (Oral)Harmful if swallowed; mandates rigorous hygiene, strict PPE, and absolute prohibition of food/drink in the laboratory[2].
Physical Hazard Combustible SolidFine organic powders can form explosive mixtures with air upon intense heating[1]; necessitates anti-static tools and local exhaust ventilation.
Combustion Byproducts CO, CO₂, NOₓIncineration must utilize an afterburner and a wet scrubber to capture toxic nitrogen oxide (NOₓ) gases[3].
Environmental Hazard Mobile in aqueous environmentsMust not be flushed down drains[1]; all wash water must be collected for secondary chemical treatment[4].

Operational Handling Protocols

To ensure scientific integrity and personnel safety, routine handling must follow a strict, causality-driven methodology.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all transfers and weighing within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Benzamide powders are prone to aerosolization. Local exhaust ventilation prevents inhalation exposure, which is critical given the compound's toxicity profile and potential to irritate the respiratory tract[5].

  • PPE Selection: Don a dedicated lab coat, chemical-resistant nitrile gloves, and safety goggles. If engineering controls are temporarily unavailable, an N95 or P100 particulate respirator is mandatory[2].

  • Static Mitigation: Use grounded, anti-static spatulas and weigh boats.

    • Causality: Fine organic powders can form explosive dust clouds. Mitigating static discharge prevents accidental ignition during transfer[1].

  • Decontamination: After transfer, wipe down the balance and surrounding surfaces with a damp, lint-free cloth. Dispose of the cloth immediately as solid hazardous waste.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental release and dust explosion hazards.

G Start 4-(benzoylamino)-N-methylbenzamide Waste Generation Assess Assess Waste Type (Solid vs. Aqueous) Start->Assess Solid Solid Waste (Powder/Crystals) Assess->Solid Aqueous Aqueous Waste (Wash/Solvent) Assess->Aqueous Dissolve Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Dissolve Collect Collect in Sealed, Labeled Container Aqueous->Collect Incinerate Chemical Incinerator (Afterburner + Scrubber) Dissolve->Incinerate Dispose Licensed Hazardous Waste Facility Collect->Dispose Incinerate->Dispose

Workflow for the segregation, treatment, and disposal of 4-(benzoylamino)-N-methylbenzamide waste.

Step-by-Step Spill Response:

  • Evacuation and Assessment: Immediately isolate the spill area. Alert personnel and assess the spill volume. Remove all potential ignition sources[3][4].

  • Containment (No Dry Sweeping): Do not use dry sweeping, which aerosolizes the powder. Instead, gently cover the spill with a damp absorbent pad or lightly mist the area with water to bind the dust[6].

    • Causality: Wetting the powder prevents the formation of an explosive dust-air mixture and minimizes inhalation risk.

  • Collection: Use a non-sparking plastic shovel or scoop to transfer the wetted material into a sealable, high-density polyethylene (HDPE) container[7].

  • Surface Decontamination: Wash the affected area with water and a mild detergent. Collect all wash water using absorbent materials and place them into the hazardous waste container[6]. Do not allow wash water to enter the sanitary sewer[4].

Proper Disposal Procedures

4-(benzoylamino)-N-methylbenzamide cannot be disposed of in standard municipal waste or flushed down the drain[1][8]. It requires specialized chemical destruction.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect the waste in dedicated, clearly labeled containers. Do not mix with strong oxidizing agents or strong acids, as these can trigger dangerous exothermic reactions[2][6].

  • Solvent Dissolution (Preparation for Destruction): In a fume hood, dissolve the solid waste in a compatible, combustible solvent (e.g., ethanol, methanol, or xylene).

    • Causality: Solid amides combust inefficiently on their own, often leaving unreacted residues or generating excessive soot. Dissolving the powder in a highly combustible solvent provides a uniform liquid fuel source, ensuring the high temperatures required for complete thermal destruction.

  • Incineration via Licensed Facility: Transfer the dissolved waste to a licensed hazardous waste disposal facility. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber.

    • Causality: The afterburner guarantees the complete breakdown of the aromatic rings. More importantly, the combustion of nitrogen-containing compounds produces toxic nitrogen oxides (NOₓ)[3]. The alkaline wet scrubber neutralizes these acidic gases before they are released into the atmosphere, preventing environmental contamination[8].

Self-Validating Quality Control in Disposal

To ensure the trustworthiness of the disposal process, laboratories should implement a self-validating tracking system:

  • Mass Balance Verification: Weigh the solid waste before dissolution and compare it against the final volume of the combustible solvent mixture. This ensures no residual powder is left unaccounted for in the laboratory.

  • Scrubber Effluent Auditing: When auditing third-party disposal facilities, verify that they continuously monitor the pH of their scrubber effluent. A sudden drop in pH indicates incomplete neutralization of acidic NOₓ gases, signaling a failure in the combustion/scrubbing process.

References

  • CDH Fine Chemical. "Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS."

  • Fisher Scientific. "SAFETY DATA SHEET: Benzamide." 2

  • Spectrum Chemical. "Material Safety Data Sheet - Benzamide." 6

  • Actylis Lab. "Material Safety Data Sheet: Benzamide." 7

  • ECHEMI. "Benzamide SDS, 27208-38-4 Safety Data Sheets." 8

  • New Jersey Department of Health. "HAZARDOUS SUBSTANCE FACT SHEET: BENZAMIDE." 3

  • West Virginia Department of Health. "Hazardous Substance Fact Sheet: Benzamide." 5

  • Sigma-Aldrich. "SAFETY DATA SHEET: Benzamide." 1

  • Santa Cruz Biotechnology. "Benzamide Safety Data Sheet." 4

Sources

Comprehensive Safety and Handling Protocol for 4-(Benzoylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as an exercise in chemical logic. 4-(benzoylamino)-N-methylbenzamide is a synthetic benzamide derivative frequently utilized in drug development. To handle it safely, we must understand its molecular behavior and build a self-validating system of operational protocols.

Chemical Profiling & Mechanistic Hazards

Structurally, 4-(benzoylamino)-N-methylbenzamide features a rigid benzamide core substituted with a highly lipophilic benzoylamino group.

  • Causality of Hazard: The lipophilicity of this compound allows it to readily cross biological membranes, increasing the risk of systemic toxicity upon dermal exposure. Furthermore, as a dry crystalline powder, it possesses a high propensity for electrostatic cling and aerosolization. When manipulated, the mechanical energy easily overcomes its gravitational settling, making inhalation of fine particulates the primary exposure route.

Risk Assessment & Hazard Identification

To establish an effective defense, we must map the physical properties of the compound directly to operational implications.

Property / HazardValue / GHS ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires anti-static handling.
Solubility Insoluble in water; Soluble in DMSO/DMFSpills cannot be cleaned with water alone; requires solvent decontamination.
Acute Toxicity Category 4 Oral (H302)Strict prohibition of eating/drinking; requires face protection.
Skin Irritation Category 2 (H315)Direct contact causes dermatitis; requires chemical-resistant gloves.
Eye Irritation Category 2A (H319)Dust ingress causes severe irritation; safety goggles are mandatory.
Personal Protective Equipment (PPE) Matrix

Selecting PPE is a mechanistic choice based on chemical permeation rates and physical state.

  • Dermal Protection: Use double-layered nitrile gloves (minimum 5 mil thickness).

    • Causality & Self-Validation: Nitrile provides excellent resistance to dry pharmaceutical powders, as outlined in the [1]. Double-gloving creates a self-validating safety layer. If you are dissolving the powder in dimethyl sulfoxide (DMSO)—a solvent that rapidly permeates nitrile—the outer glove acts as a sacrificial barrier. If a splash occurs, the inner glove provides a critical temporal buffer, allowing you to safely remove the contaminated outer glove before skin exposure occurs.

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Indirect venting prevents powder ingress while mitigating lens fogging.

  • Respiratory Protection: All handling must occur within a certified Chemical Fume Hood (CFH) to comply with the [2]. If a CFH is temporarily unavailable, a NIOSH-approved P100 particulate respirator is strictly required.

Operational Workflow & Handling Protocol

This methodology ensures that every step verifies the safety of the next.

Step-by-Step Weighing and Dissolution:

  • System Validation: Before opening the chemical container, verify the CFH airflow using the magnehelic gauge (must read >100 linear feet per minute). This self-validating step ensures negative pressure is actively capturing particulates.

  • Static Mitigation: Wipe the exterior of the weighing spatula and the weigh boat with a static-reduction wipe.

    • Causality: Benzamide powders exhibit strong electrostatic properties; neutralizing the surface charge prevents the powder from repelling off the spatula and aerosolizing into the hood.

  • Transfer & Weighing: Slowly transfer the powder to the weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Dissolution: If preparing a stock solution, transfer the dry powder to a sealable glass vial before adding the organic solvent (e.g., DMSO) via a syringe.

    • Causality: Adding solvent directly to a loose powder in an open weigh boat causes the exothermic displacement of air, which can eject dry, contaminated powder into your workspace.

Workflow cluster_prep Phase 1: PPE & Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Decontamination N1 Don Double Nitrile Gloves & Safety Goggles N2 Verify Fume Hood Airflow (>100 fpm) N1->N2 N3 Anti-Static Weighing of Benzamide Powder N2->N3 N4 Dissolution in Solvent (e.g., DMSO/DMF) N3->N4 N5 Wipe Surfaces with 70% Ethanol N4->N5 N6 Dispose as Hazardous Pharmaceutical Waste N5->N6

Standard operating procedure for the handling and dissolution of benzamide derivatives.

Spill Response & Decontamination

In the event of a dry powder spill outside the fume hood, execute the following protocol:

  • Aerosol Suppression: Do not sweep the powder. Immediately dampen absorbent paper towels with 60-70% ethanol and gently place them over the spill, a standard suppression practice for [3].

    • Causality: Dry sweeping forcefully aerosolizes the powder. Ethanol dampening collapses the dust cloud and partially solubilizes the lipophilic benzamide for easier mechanical removal.

  • Mechanical Removal: Wipe the area inward from the edges to prevent spreading the contaminant.

  • Chemical Decontamination: Wash the surface with a secondary 70% ethanol wipe, followed by a standard laboratory detergent and water rinse to remove any residual organic solvent.

Disposal & Environmental Logistics
  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, and spill cleanup materials) must be segregated into a rigid, puncture-resistant container labeled as "Hazardous Pharmaceutical Waste."

  • Liquid Waste: Solutions containing 4-(benzoylamino)-N-methylbenzamide must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents or acids, as amides can undergo slow hydrolysis or exothermic reactions. Ensure the waste stream is slated for high-temperature incineration.

References

  • University of California, Berkeley. "Glove Selection Guide." Office of Environment, Health & Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). "The Laboratory Standard (29 CFR 1910.1450)." Vanderbilt University Medical Center Environmental Health and Safety.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.